Tripitramine
Beschreibung
Eigenschaften
CAS-Nummer |
152429-64-6 |
|---|---|
Molekularformel |
C64H77N13O6 |
Molekulargewicht |
1124.4 g/mol |
IUPAC-Name |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
InChI-Schlüssel |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Kanonische SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Andere CAS-Nummern |
152429-64-6 |
Synonyme |
tripitramine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Tripitramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripitramine is a potent and highly selective competitive antagonist of the muscarinic acetylcholine M2 receptor.[1][2] Developed in the early 1990s as a more selective alternative to the M2 antagonist methoctramine, this compound serves as a critical pharmacological tool for the elucidation of M2 receptor function in complex biological systems.[1][2][3] Its mechanism of action is centered on its high-affinity binding to the M2 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of the endogenous neurotransmitter, acetylcholine. This blockade inhibits the downstream signaling cascade, leading to functional effects, most notably in the cardiovascular system where it exhibits cardioselectivity and can induce an increase in heart rate.[1][2][4] This document provides a comprehensive overview of the mechanism of action of this compound, including its binding profile, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: Competitive Antagonism of the M2 Muscarinic Receptor
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M2 subtype.[2] By binding to the M2 receptor, this compound prevents acetylcholine from binding and activating the receptor. This inhibition blocks the physiological effects normally mediated by M2 receptor activation. The M2 receptor is a key regulator of cardiac function and also acts as a presynaptic autoreceptor in both the central and peripheral nervous systems.[2]
The molecular structure of this compound, a polymethylene tetraamine with three tricyclic pyridobenzodiazepine moieties, is crucial for its high affinity and selectivity.[1][2]
Quantitative Binding Affinity Profile
The selectivity of this compound for the M2 receptor has been quantitatively determined through equilibrium binding studies, typically involving competition assays with non-selective radioligands like [3H]-N-methylscopolamine in cells expressing cloned human muscarinic receptor subtypes.[2][3]
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki Ratio vs. M2) |
| M2 | 0.27 | 1 |
| M1 | 1.58 | 5.9-fold |
| M4 | 6.41 | 24-fold |
| M5 | 33.87 | 125-fold |
| M3 | 38.25 | 142-fold |
Data compiled from multiple sources.[1][2][3]
Signaling Pathways
The M2 muscarinic receptor is a G protein-coupled receptor that primarily couples to inhibitory G proteins (Gi/o). Upon activation by acetylcholine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRK), leading to membrane hyperpolarization.
This compound, by blocking the M2 receptor, prevents these downstream signaling events.
M2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Objective: To quantify the affinity of this compound for cloned human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (Hm1-Hm5) are cultured.[3] The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Competition Binding Assay: The cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
In Vitro Functional Assays (Isolated Organ Bath)
These experiments assess the functional antagonism of this compound in tissues with endogenous muscarinic receptors.
Objective: To determine the potency (pA2 value) of this compound as a competitive antagonist in various tissues.
Methodology:
-
Tissue Preparation: Tissues rich in specific muscarinic receptor subtypes are isolated from experimental animals (e.g., guinea pig or rat).[5][6] Examples include:
-
Organ Bath Setup: The isolated tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. The contractile or rate responses of the tissues are recorded.
-
Cumulative Concentration-Response Curves: A muscarinic agonist (e.g., carbachol or methacholine) is added cumulatively to the organ bath to generate a concentration-response curve.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a specific period.
-
Shift in Concentration-Response Curve: The cumulative concentration-response curve to the agonist is repeated in the presence of this compound. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.
Results: this compound demonstrates high potency in atrial preparations (pA2 values ranging from 9.14 to 9.85), indicative of strong M2 receptor antagonism.[2][6] In contrast, its potency is significantly lower in the ileum and trachea (pA2 values from 6.34 to 6.81), confirming its selectivity for M2 over M3 receptors.[5][6]
In Vivo Studies
In vivo experiments in animal models confirm the physiological effects of this compound's M2 receptor blockade.
Objective: To evaluate the functional selectivity of this compound in a whole-animal model.
Methodology (Pithed Rat Model):
-
Animal Preparation: Rats are anesthetized and pithed (destruction of the brain and spinal cord) to eliminate central nervous system influences on the cardiovascular system.
-
Drug Administration: this compound is administered intravenously.[4]
-
Measurement of Physiological Parameters: Heart rate and blood pressure are continuously monitored.
-
Agonist Challenge: The effects of muscarinic agonists on heart rate (mediated by cardiac M2 receptors) and blood pressure are assessed before and after the administration of this compound.[4]
Results: In the pithed rat, this compound potently antagonizes the bradycardia (decrease in heart rate) induced by muscarinic agonists, confirming its blockade of cardiac M2 receptors.[4] At doses effective at M2 receptors, it does not significantly affect the pressor responses mediated by ganglionic M1 receptors or the depressor actions mediated by vascular M3 receptors.[4]
Concluding Remarks
The mechanism of action of this compound is well-characterized as a highly potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor. Its high affinity for the M2 subtype, coupled with significantly lower affinity for other muscarinic and non-muscarinic receptors, establishes it as an invaluable tool for pharmacological research. The detailed understanding of its mechanism, supported by extensive in vitro and in vivo data, allows for the precise dissection of M2 receptor-mediated physiological and pathophysiological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 3. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripitramine: A Deep Dive into its Discovery, Development, and Pharmacological Profile
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tripitramine is a potent and highly selective competitive antagonist of the muscarinic acetylcholine M2 receptor. First described in 1993, it emerged from research efforts to develop ligands with greater selectivity for the M2 receptor subtype over other muscarinic receptors. This in-depth technical guide details the discovery and development history of this compound, presenting a comprehensive overview of its synthesis, pharmacological characterization, and the key experimental protocols used in its evaluation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its investigation. This document serves as a critical resource for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptor antagonists.
Introduction
The quest for selective muscarinic receptor antagonists has been a significant endeavor in pharmacology, aimed at dissecting the physiological and pathological roles of the five muscarinic acetylcholine receptor subtypes (M1-M5). The development of such selective agents is crucial for therapeutic applications, as non-selective antagonists often lead to a wide range of undesirable side effects. In the early 1990s, methoctramine was a known M2-selective antagonist, but the search for compounds with even higher selectivity and potency continued. This led to the development of this compound, a polymethylene tetraamine, which was first reported in the scientific literature in 1993.[1][2] this compound was specifically designed to achieve a higher degree of selectivity for the M2 receptor, which is predominantly found in the heart and plays a crucial role in regulating cardiac function.[3] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological development of this compound.
Discovery and Synthesis
This compound was developed as part of a research program focused on creating more potent and selective M2 muscarinic receptor antagonists than the existing compounds like methoctramine.[2] Structurally, it is a complex molecule characterized by three tricyclic pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the careful construction of its complex structure. A common synthetic approach begins with the preparation of diamine intermediates. This is typically achieved through nucleophilic substitution reactions, often employing protecting groups to ensure the desired reaction pathway. For instance, protected diamine precursors can be synthesized by reacting 2-methoxybenzyl chloride with primary amines. These protecting groups are subsequently removed under acidic conditions to yield the free diamines. The crucial polymethylene chains are then introduced, and the terminal methyl groups, which enhance the compound's lipophilicity, are often added via the Eschweiler-Clarke reaction. This reaction involves the methylation of secondary amines using formaldehyde and formic acid. The final product is then purified, typically using column chromatography on silica gel, followed by crystallization to obtain high-purity this compound.[3]
Pharmacological Profile
This compound is a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[3] Its high affinity and selectivity make it a valuable pharmacological tool for the investigation of M2 receptor function both in vitro and in vivo.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity of this compound for the different muscarinic receptor subtypes. Studies on cloned human muscarinic receptors (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells have provided precise binding affinity (Ki) values.[4]
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (vs. M2) |
| M1 | 1.58 | 5.9-fold |
| M2 | 0.27 | - |
| M3 | 38.25 | 142-fold |
| M4 | 6.41 | 24-fold |
| M5 | 33.87 | 125-fold |
| Table 1: Binding affinities of this compound for human muscarinic receptor subtypes.[4] |
In Vitro Pharmacology
The functional antagonist activity of this compound has been extensively characterized in various isolated tissue preparations. These studies have confirmed its high potency at M2 receptors and significantly lower potency at other muscarinic receptor subtypes.
| Tissue Preparation | Receptor Subtype Predominantly Expressed | pA2 Value |
| Guinea-pig right and left atria | M2 | 9.14 - 9.85 |
| Guinea-pig and rat ileum | M3 | 6.34 - 6.81 |
| Guinea-pig trachea | M3 | ~6.5 |
| Table 2: In vitro antagonist potency (pA2 values) of this compound in various isolated tissues.[5][6] |
These in vitro studies demonstrate that this compound is approximately three orders of magnitude more potent as an antagonist at atrial M2 receptors compared to its activity at M3 receptors in the ileum and trachea.[6]
In Vivo Pharmacology
In vivo studies in animal models have further substantiated the M2 selectivity and functional effects of this compound. In pithed rats, this compound was shown to be a potent antagonist of the bradycardia (slowing of heart rate) mediated by cardiac M2 receptors.[1] A dose of 0.0202 µmol/kg administered intravenously was effective in this model. Importantly, this same dose did not significantly affect the depressor (blood pressure lowering) action of methacholine, which is mediated by vascular M3 receptors, nor did it affect the tachycardia (increased heart rate) and pressor (increased blood pressure) responses mediated by ganglionic M1 receptors.[1] These findings confirm that this compound is a more potent and selective M2 muscarinic receptor antagonist than methoctramine in vivo.[1]
Experimental Protocols
Radioligand Binding Assay
The determination of this compound's binding affinity for muscarinic receptor subtypes was performed using a competitive radioligand binding assay with cloned human receptors expressed in CHO-K1 cells.
Protocol Details:
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) was commonly used.[7]
-
Incubation: Membranes were incubated with the radioligand and various concentrations of this compound in a suitable buffer at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand in the solution.[8]
-
Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.[8]
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[8]
Isolated Tissue (Organ Bath) Functional Assay
The antagonist effects of this compound were assessed in isolated tissue preparations mounted in organ baths.
Protocol Details:
-
Tissues: Tissues such as guinea-pig atria (for M2 receptors) and ileum (for M3 receptors) were used.[6]
-
Physiological Solution: The tissues were maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2.[9]
-
Measurement of Contraction: The contractile responses of the tissues were measured isometrically using a force transducer.[9]
-
Experimental Procedure: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) was first obtained. The tissue was then incubated with a known concentration of this compound for a specific period, and a second agonist concentration-response curve was generated in the presence of the antagonist.[6]
-
Data Analysis: The antagonist potency was quantified by determining the pA2 value from a Schild plot analysis.[5]
Mechanism of Action
This compound acts as a competitive antagonist at the M2 muscarinic receptor. This means that it binds to the same site on the receptor as the endogenous neurotransmitter, acetylcholine, but it does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the intracellular signaling cascade. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. By blocking this pathway, this compound effectively inhibits the physiological effects mediated by M2 receptor activation, such as the slowing of the heart rate.
Structure-Activity Relationship Studies
The development of this compound was part of a broader investigation into the structure-activity relationships (SAR) of polymethylene tetraamines as muscarinic receptor antagonists. These studies explored how modifications to the chemical structure, such as the length of the polymethylene chain and the nature of the substituents on the terminal nitrogen atoms, influenced the affinity and selectivity for different muscarinic receptor subtypes. The unique structure of this compound, with its three pyridobenzodiazepine moieties and the specific arrangement of its tetraamine backbone, was found to be optimal for high-affinity and selective binding to the M2 receptor.[10] Further research has also explored the synthesis of analogs of this compound, including compounds with increased lipophilicity, to potentially serve as tools for investigating cholinergic functions in the central nervous system.[11]
Conclusion and Future Directions
This compound stands as a significant achievement in the rational design of selective muscarinic receptor antagonists. Its high potency and remarkable selectivity for the M2 receptor have made it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. Although this compound itself was never marketed for therapeutic use, the knowledge gained from its development has profoundly influenced the design of subsequent generations of muscarinic receptor ligands.[2] The detailed understanding of its synthesis, pharmacological profile, and the experimental methodologies used in its characterization, as outlined in this guide, provides a solid foundation for future research in the field of muscarinic receptor pharmacology and the development of novel therapeutics targeting specific receptor subtypes. Further investigations could focus on leveraging the structural insights from this compound to design M2-selective ligands with different pharmacological properties, such as agonists or allosteric modulators, which could have therapeutic potential in various cardiovascular and neurological disorders.
References
- 1. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 4. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 10. Design, synthesis, and biological activity of methoctramine-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Universal template approach to drug design: polyamines as selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Tripitramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Tripitramine. It is intended for researchers, scientists, and professionals in drug development who are interested in a potent and selective M2 muscarinic acetylcholine receptor antagonist. This document includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.
Chemical Structure and Identification
This compound is a complex polymethylene tetraamine developed as a highly selective antagonist for the M2 muscarinic acetylcholine receptor.[1] Its structure is characterized by three tricyclic pyridobenzodiazepine moieties linked by a long, flexible amine-containing hydrocarbon chain.[1][2] This unique structure is responsible for its high affinity and selectivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1][3]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-one[1][2][4] |
| Molecular Formula | C₆₄H₇₇N₁₃O₆[1][2][4] |
| SMILES | CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9[1][2] |
| InChI | InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83)[1][2] |
| InChIKey | YUJOQEAGGUIMED-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1124.4 g/mol [1][4] |
| CAS Number | 152429-64-6[1][2][4] |
| Hydrogen Bond Acceptors | 13[5] |
| Hydrogen Bond Donors | 4[5] |
| Rotatable Bonds | 32[5] |
| Topological Polar Surface Area | 225 Ų[5] |
Pharmacological Properties
This compound is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its high affinity for the M2 subtype, particularly in cardiac tissue, makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1][6][7] It was developed to be more potent and selective than the previously available M2 antagonist, methoctramine.[1][2][8]
Receptor Binding Affinity
The binding profile of this compound has been extensively characterized using radioligand binding assays against the five cloned human muscarinic receptor subtypes (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells.[8] The inhibition constants (Ki) demonstrate its high affinity and selectivity for the M2 receptor.
Table 3: this compound Binding Affinity (Ki) at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | M2 Selectivity Ratio (Ki [subtype] / Ki [M2]) |
| M1 (Hm1) | 1.58 | 5.9-fold[1][2] |
| M2 (Hm2) | 0.27 | 1-fold (Reference)[1][2][8] |
| M3 (Hm3) | 38.25 | 142-fold[1][2] |
| M4 (Hm4) | 6.41 | 24-fold[1][2][8] |
| M5 (Hm5) | 33.87 | 125-fold[1][2] |
| Data sourced from competition binding assays using cloned human muscarinic receptors.[2][8] |
Functional Antagonism
Functional assays in isolated tissue preparations confirm this compound's potent and selective M2 antagonism. The pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve, is a key measure of its functional potency.
Table 4: this compound Functional Antagonist Potency (pA2) in Isolated Tissues
| Tissue Preparation | Predominant Receptor | pA2 Value |
| Guinea Pig Left Atrium | M2 | 9.14 - 9.85[3][9] |
| Guinea Pig Ileum | M3 | 6.34 - 6.81[9] |
| Guinea Pig Trachea | M3 | ~6.5[9] |
| pA2 values indicate significantly higher potency at M2 receptors compared to M3 receptors.[3][9] |
Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, binding to the M2 receptor without activating it and thereby preventing acetylcholine from binding and initiating this signaling cascade.
Experimental Methodologies
The pharmacological profile of this compound was established through rigorous in vitro experiments. The following sections detail the generalized protocols for the key assays used.
Competition Radioligand Binding Assay (for Ki Determination)
This protocol outlines the steps to determine the inhibition constant (Ki) of this compound at cloned human muscarinic receptors expressed in a cell line, such as CHO-K1 cells.[8]
Objective: To measure the affinity of an unlabeled antagonist (this compound) by its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (Hm1-Hm5).[8]
-
Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS).[8][10]
-
Unlabeled Ligands: this compound (test compound) and a non-selective antagonist like atropine (for non-specific binding determination).
-
Buffers:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Wash Buffer: Ice-cold binding buffer.
-
-
Equipment: Homogenizer, centrifuge, 96-well plates, glass fiber filters, filtration apparatus (cell harvester), and a liquid scintillation counter.[11]
Workflow Diagram:
Functional Antagonism Assay (for pA2 Determination)
This protocol describes the methodology for determining the functional potency (pA2) of this compound using an isolated tissue preparation, such as the guinea pig left atrium, which is rich in M2 receptors.[3][9]
Objective: To quantify the potency of a competitive antagonist (this compound) by measuring the rightward shift it causes in the concentration-response curve of an agonist.
Materials:
-
Tissue: Isolated guinea pig left atrium.
-
Agonist: A stable muscarinic agonist, such as carbachol.
-
Antagonist: this compound.
-
Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equipment: Organ bath, isometric force transducer, polygraph or data acquisition system.[12]
Workflow Diagram:
Conclusion
This compound is a powerful pharmacological tool distinguished by its exceptional potency and selectivity for the M2 muscarinic receptor. Its well-defined chemical structure and extensively characterized pharmacological profile make it an invaluable asset for research into the cholinergic nervous system, particularly in studies focused on cardiac function and M2 receptor-mediated signaling pathways. The methodologies detailed in this guide provide a framework for the continued investigation and application of this important compound in pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pa2 determination | PPTX [slideshare.net]
- 3. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Synthesis and biological activity of some methoctramine-related tetraamines bearing a 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]-benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Distinct functional muscarinic receptors in guinea-pig gallbladder, ileum and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripitramine: A Comprehensive Technical Guide to a Selective M2 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripitramine is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor. Its remarkable selectivity, particularly over the M3 subtype, has established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of M2 receptors. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, selectivity and potency, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.
Introduction
Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), mediate a wide array of physiological functions in the central and peripheral nervous systems. The M2 receptor subtype is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, as well as in presynaptic nerve terminals, where it acts as an autoreceptor to inhibit acetylcholine release. The development of selective antagonists for these receptor subtypes is crucial for dissecting their individual functions and for the development of targeted therapeutics. This compound, first described in 1993, emerged from efforts to develop more selective M2 receptor antagonists than the then-available compounds like methoctramine. Its unique chemical structure confers high affinity and a superior selectivity profile for the M2 receptor.
Chemical Properties
-
Chemical Name: 11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1][2]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1][2]benzodiazepin-6-one
-
Molecular Formula: C₆₄H₇₇N₁₃O₆
-
Molecular Weight: 1124.40 g/mol
-
Structure: Structurally, this compound is a polymethylene tetraamine. It consists of three tricyclic pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain.[3]
Mechanism of Action and M2 Receptor Signaling
This compound functions as a competitive antagonist at the M2 muscarinic receptor.[1][4] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades.
The M2 muscarinic receptor is primarily coupled to inhibitory G proteins of the Gαi/o family.[5] Upon agonist binding, the receptor activates Gαi, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the dissociated G protein can also directly modulate effector proteins, most notably by activating G protein-coupled inwardly-rectifying potassium channels (GIRKs), which leads to membrane hyperpolarization and a decrease in cellular excitability.[5] This is the primary mechanism for the negative chronotropic effect in the heart.[6] Additionally, M2 receptor activation can modulate other signaling pathways, including the PI3K/Akt pathway.[1]
References
- 1. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the muscarinic receptor subtype(s) mediating contraction of the guinea-pig lung strip and inhibition of acetylcholine release in the guinea-pig trachea with the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 668958 - Displacement of [3H]N-methylscopolamine from human muscarinic M4 receptor expressed in CHO cells after 120 mins by scintillation counting - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Profile of Tripitramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripitramine is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1] Developed in the early 1990s as a more selective alternative to methoctramine, this compound has become a valuable pharmacological tool for elucidating the physiological and pathological roles of the M2 receptor subtype.[1] Structurally, it is a polymethylene tetraamine, characterized by three tricyclic pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity and selectivity, in vitro and in vivo functional activity, and detailed experimental methodologies for its characterization.
Receptor Binding Profile
This compound exhibits high affinity and selectivity for the human M2 muscarinic acetylcholine receptor. Radioligand binding studies using [3H]N-methylscopolamine ([3H]NMS) on Chinese Hamster Ovary (CHO-K1) cells stably expressing human muscarinic receptor subtypes have quantified its binding affinities (Ki).
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M2) |
| M1 | 1.58 | 5.9-fold |
| M2 | 0.27 | 1 |
| M3 | 38.25 | 142-fold |
| M4 | 6.41 | 24-fold |
| M5 | 33.87 | 125-fold |
Data sourced from Maggio et al., 1994.
In Vitro Functional Activity
The functional antagonist activity of this compound has been characterized in various isolated tissue preparations, primarily focusing on its effects on M2 and M3 receptor-mediated responses.
Table 2: In Vitro Functional Antagonist Activity of this compound
| Tissue Preparation | Receptor Subtype | Agonist | Parameter | Value |
| Guinea-pig spontaneously beating right atria | M2 | Carbachol | pA2 | 9.85 |
| Guinea-pig driven left atria | M2 | Carbachol | pA2 | 9.14 |
| Guinea-pig ileum | M3 | Carbachol | pA2 | 6.34 |
| Guinea-pig trachea | M3 | Carbachol | pA2 | 6.81 |
| Frog rectus abdominis | Nicotinic | Acetylcholine | pIC50 | 6.14 |
| Rat duodenum | Nicotinic | Nicotine | pIC50 | 4.87 |
Data sourced from Chiarini et al., 1995.
In Vivo Activity
In vivo studies in rats have confirmed the M2 selective antagonist properties of this compound, particularly its cardioselectivity.
Table 3: In Vivo Activity of this compound in Rats
| Animal Model | Receptor Target | Measured Effect | Dose (µmol/kg, i.v.) | Result |
| Pithed Rat | Cardiac M2 | Antagonism of methacholine-induced bradycardia | 0.0202 | Potent antagonism |
| Anaesthetized Rat | Vascular M3 | Effect on methacholine-induced depressor action | 0.0202 | No significant effect |
| Pithed Rat | Ganglionic M1 | Effect on muscarine-induced tachycardia and pressor response | 0.0202 | No significant effect |
Data sourced from Giraldo et al., 1995.
Signaling Pathway
This compound acts as an antagonist at the M2 muscarinic receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by acetylcholine, the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate inwardly rectifying potassium channels, causing membrane hyperpolarization. This compound blocks these effects by preventing acetylcholine from binding to the receptor.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is based on the methodology used for characterizing muscarinic receptor antagonists in CHO-K1 cells.
References
Tripitramine's Binding Affinity at Muscarinic Acetylcholine Receptor Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding affinity of tripitramine, a selective muscarinic receptor antagonist, for the five human muscarinic acetylcholine receptor subtypes (M1-M5). The information presented herein is compiled from peer-reviewed pharmacological studies, offering a comprehensive resource for researchers in pharmacology and drug development. This document includes quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and selective antagonist for the M2 muscarinic acetylcholine receptor. This selectivity is evident from binding affinity studies on cloned human muscarinic receptors. The following sections provide in-depth data and methodologies to support further research and development involving this compound.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for each of the five human muscarinic receptor subtypes (Hm1-Hm5) has been determined through radioligand binding assays. The data, summarized in the table below, clearly demonstrates this compound's high affinity and selectivity for the M2 receptor subtype.
| Receptor Subtype | Test System | Ki (nM) | Reference |
| M1 (Hm1) | Cloned human receptor in CHO-K1 cells | 1.62 ± 0.15 | [1] |
| M2 (Hm2) | Cloned human receptor in CHO-K1 cells | 0.27 ± 0.02 | [1] |
| M3 (Hm3) | Cloned human receptor in CHO-K1 cells | 38.3 ± 3.5 | [1] |
| M4 (Hm4) | Cloned human receptor in CHO-K1 cells | 6.48 ± 0.5 | [1] |
| M5 (Hm5) | Cloned human receptor in CHO-K1 cells | 33.8 ± 3.1 | [1] |
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes.
The data reveals that this compound has a significantly higher affinity for the M2 receptor compared to the other four subtypes. Specifically, it is approximately 6-fold more selective for M2 over M1, 24-fold over M4, 142-fold over M3, and 125-fold over M5 receptors.[1]
Experimental Protocols
The binding affinity data presented above was obtained using a competitive radioligand binding assay. The general protocol is outlined below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for specific receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five cloned human muscarinic receptor subtypes (Hm1, Hm2, Hm3, Hm4, or Hm5).[1]
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor subtype and prepare a membrane suspension in the assay buffer.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
References
In Vitro Characterization of Tripitramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Tripitramine, a potent and selective antagonist of muscarinic acetylcholine receptors. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualization of key signaling pathways and workflows.
Introduction
This compound is a polymethylene tetraamine that has been identified as a highly selective antagonist for the muscarinic M2 receptor subtype.[1] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of M2 receptors. This guide summarizes the key in vitro binding and functional characteristics of this compound and provides detailed methodologies for its characterization.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound has been extensively studied across various platforms. The following tables summarize its binding affinity for the five human muscarinic receptor subtypes (M1-M5) and its functional antagonist potency in different isolated tissue preparations.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | K_i_ (nM) | Selectivity (fold) vs. M2 |
| M1 | 1.58 | 5.9 |
| M2 | 0.27 | - |
| M3 | 38.25 | 142 |
| M4 | 6.41 | 24 |
| M5 | 33.87 | 125 |
Data compiled from studies on cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.[2]
Table 2: Functional Antagonist Potency of this compound in Isolated Tissues
| Tissue Preparation | Receptor Subtype | Parameter | Value |
| Guinea-pig right atria | M2 | pA_2_ | 9.85 |
| Guinea-pig left atria | M2 | pA_2_ | 9.14 |
| Guinea-pig ileum | M3 | pA_2_ | 6.34 |
| Guinea-pig trachea | M3 | pA_2_ | 6.81 |
| Rat duodenum (neuronal) | Nicotinic | pIC_50_ | 4.87 |
| Frog rectus abdominis (muscular) | Nicotinic | pIC_50_ | 6.14 |
pA_2_ values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC_50_ is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of a compound. The following sections provide comprehensive protocols for radioligand binding assays and isolated organ bath experiments.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the determination of the binding affinity (K_i_) of this compound for the five human muscarinic receptor subtypes expressed in a recombinant cell line.
Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human M1-M5 muscarinic receptors.
Materials:
-
Membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound dihydrochloride.
-
Atropine sulfate (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its K_d_), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).
-
Displacement: Cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.
-
Isolated Organ Bath Functional Assay
This protocol describes the determination of the functional antagonist potency (pA_2_) of this compound in isolated guinea-pig atria and ileum.
Objective: To determine the pA_2_ value of this compound for M2 receptors in guinea-pig atria and M3 receptors in guinea-pig ileum.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (composition in g/L: NaCl 6.9, KCl 0.35, CaCl₂ 0.28, MgSO₄ 0.29, KH₂PO₄ 0.16, NaHCO₃ 2.1, Glucose 2.0).[3]
-
Carbachol (agonist).
-
This compound dihydrochloride.
-
Isolated organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂, 5% CO₂).
Procedure:
-
Tissue Preparation:
-
Atria: Euthanize a guinea pig and rapidly excise the heart. Dissect the spontaneously beating right atrium and the electrically driven left atrium and mount them in separate organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with Carbogen.
-
Ileum: Isolate a segment of the terminal ileum, clean it of mesenteric attachments, and mount it in an organ bath under a resting tension of 1g.
-
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for carbachol to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a second cumulative concentration-response curve for carbachol in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC_50_ of the agonist in the presence of the antagonist to the EC_50_ of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA_2_ value. A slope not significantly different from unity is indicative of competitive antagonism.[4][5][6][7][8]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the in vitro characterization of this compound.
Muscarinic Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs).[9] M2 receptors, the primary target of this compound, are coupled to G_i/o_ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound acts as a competitive antagonist, blocking the binding of acetylcholine (ACh) and preventing this signaling cascade.
Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Isolated Organ Bath Assay
This diagram outlines the process for determining the functional antagonist potency of this compound using an isolated tissue preparation.
References
- 1. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.harvardapparatus.com [support.harvardapparatus.com]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
In Vivo Effects of Tripitramine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripitramine is a potent and highly selective competitive antagonist of the muscarinic M2 acetylcholine receptor. In vivo studies in animal models, primarily rats and guinea pigs, have focused on its cardiovascular and smooth muscle effects, confirming its high selectivity for cardiac M2 receptors over other muscarinic receptor subtypes. This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing its pharmacological actions, summarizing quantitative data from key studies, and providing detailed experimental protocols. Furthermore, this guide illustrates the signaling pathways associated with M2 receptor antagonism and the experimental workflows used to characterize this compound's in vivo profile. While its cardiovascular effects are well-documented, there is a notable lack of published research on the behavioral effects of this compound in animal models, including locomotor activity, conditioned place preference, drug discrimination, and self-administration studies.
Introduction
This compound is a polymethylene tetraamine that has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the muscarinic M2 receptor.[1] Its high affinity and selectivity for the M2 subtype, compared to other muscarinic (M1, M3, M4, M5) and nicotinic receptors, make it a more precise antagonist than previously used compounds like methoctramine.[1][2][3] The M2 receptors are predominantly expressed in the heart, where they mediate the negative chronotropic and inotropic effects of acetylcholine, as well as in presynaptic terminals of the central and peripheral nervous systems, where they act as autoreceptors to inhibit acetylcholine release.[4][5] This guide will synthesize the available in vivo data on this compound, offering a detailed resource for researchers in pharmacology and drug development.
In Vivo Pharmacological Profile
Cardiovascular Effects
The primary in vivo effects of this compound observed in animal models are related to its blockade of cardiac muscarinic M2 receptors.
-
Antagonism of Bradycardia: In pithed rats, intravenous administration of this compound potently antagonizes the bradycardia (decrease in heart rate) induced by muscarinic agonists.[1] A dose of 0.0202 µmol/kg (i.v.) has been shown to be effective.[1]
-
Selectivity over Vascular M3 Receptors: At doses that effectively block cardiac M2 receptors, this compound does not significantly affect the depressor (blood pressure lowering) response to methacholine in anesthetized rats, a response mediated by vascular M3 receptors.[1] This demonstrates its high in vivo selectivity for M2 over M3 receptors.
-
Lack of Effect on Ganglionic M1 Receptors: In the pithed rat model, this compound does not affect the tachycardia (increase in heart rate) and pressor (blood pressure increasing) responses mediated by ganglionic M1 receptors.[1]
Effects on Smooth Muscle
In vitro studies have shown that this compound is significantly less potent at antagonizing muscarinic receptor-mediated contractions in smooth muscle preparations (ileum and trachea) compared to its effects on atrial M2 receptors, further highlighting its selectivity.[6]
Behavioral Effects
A comprehensive search of scientific literature reveals a significant gap in the characterization of this compound's behavioral effects in vivo. There are no published studies investigating the impact of this compound on:
-
Locomotor Activity: The effects of this compound on spontaneous locomotor activity have not been reported.
-
Conditioned Place Preference (CPP): There is no available data on whether this compound induces a conditioned place preference or aversion, which would indicate potential rewarding or aversive properties.
-
Drug Discrimination: Studies to determine if animals can discriminate this compound from saline or other drugs have not been conducted.
-
Self-Administration: There is no evidence from self-administration studies to assess the abuse potential of this compound.
This lack of data presents an opportunity for future research to explore the central nervous system effects of selective M2 receptor antagonism with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies of this compound.
Table 1: In Vivo Cardiovascular Effects of this compound in Rats
| Parameter | Animal Model | Dose (i.v.) | Effect | Citation |
| Heart Rate | Pithed Rat | 0.0202 µmol/kg | Potent antagonist of M2 receptor-mediated decrease in heart rate. | [1] |
| Blood Pressure | Anesthetized Rat | 0.0202 µmol/kg | No significant effect on the depressor action of methacholine (M3 mediated). | [1] |
| Tachycardia & Pressor Response | Pithed Rat | 0.0202 µmol/kg | No effect on ganglionic M1 receptor-mediated responses. | [1] |
Table 2: In Vitro Binding Affinity and Potency of this compound
| Receptor Subtype | Preparation | Parameter | Value | Citation |
| Human Muscarinic M2 | CHO-K1 cells | Ki | 0.27 ± 0.02 nM | [2] |
| Human Muscarinic M1 | CHO-K1 cells | Ki Ratio (M2/M1) | ~6-fold selectivity for M2 | [2] |
| Human Muscarinic M3 | CHO-K1 cells | Ki Ratio (M2/M3) | ~142-fold selectivity for M2 | [2] |
| Human Muscarinic M4 | CHO-K1 cells | Ki Ratio (M2/M4) | ~24-fold selectivity for M2 | [2] |
| Human Muscarinic M5 | CHO-K1 cells | Ki Ratio (M2/M5) | ~125-fold selectivity for M2 | [2] |
| Guinea Pig M2 | Right and Left Atria | pA2 | 9.14 - 9.85 | [6] |
| Guinea Pig M3 | Ileum and Trachea | pA2 | 6.34 - 6.81 | [6] |
| Rat Neuronal Nicotinic | Duodenum | pIC50 | 4.87 | [3] |
| Frog Muscular Nicotinic | Rectus Abdominis | pIC50 | 6.14 | [3] |
Experimental Protocols
Anesthetized and Pithed Rat Model for Cardiovascular Studies
This protocol is a composite based on methodologies described in the literature for assessing cardiovascular responses to pharmacological agents.[1][7][8]
Objective: To evaluate the in vivo effects of this compound on cardiovascular parameters in a setting that minimizes reflex autonomic responses.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane, pentobarbital)
-
Tracheal cannula
-
Carotid artery and jugular vein catheters
-
Pithing rod
-
Ventilator
-
Blood pressure transducer and recorder
-
Heart rate monitor
-
This compound solution
-
Muscarinic agonists (e.g., methacholine, muscarine) and other pharmacological tools as needed
-
Saline
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., urethane 1.25 g/kg, i.p.).
-
Cannulation:
-
Perform a tracheotomy and insert a tracheal cannula to facilitate artificial respiration.
-
Cannulate the left carotid artery for blood pressure measurement.
-
Cannulate the right jugular vein for intravenous drug administration.
-
-
Pithing (for pithed rat preparation):
-
Insert a pithing rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system.
-
Immediately begin artificial ventilation.
-
-
Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until cardiovascular parameters are constant.
-
Drug Administration:
-
Administer a bolus i.v. injection of this compound or vehicle.
-
After a suitable equilibration period, administer muscarinic agonists to elicit cardiovascular responses.
-
-
Data Collection: Continuously record blood pressure and heart rate throughout the experiment.
-
Data Analysis: Analyze changes in heart rate and blood pressure in response to agonists in the presence and absence of this compound.
General Protocol for Locomotor Activity Assessment
While no studies have specifically used this compound, the following is a standard protocol for assessing locomotor activity in rodents.
Objective: To measure the effect of a test compound on spontaneous horizontal and vertical movement.
Materials:
-
Male rats or mice
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Habituate each animal to the open field arena for a set period (e.g., 10-30 minutes) on the day before testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the test.
-
Testing: Place the animal in the center of the open field arena and record its activity for a specified duration (e.g., 30-60 minutes).
-
Data Collection: The automated system will record parameters such as total distance traveled, time spent in the center vs. periphery, and number of vertical rears.
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups.
General Protocol for Conditioned Place Preference (CPP)
This is a standard protocol to assess the rewarding or aversive properties of a drug.
Objective: To determine if a drug produces a preference for a previously drug-paired environment.
Materials:
-
Male rats or mice
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)
-
This compound solution
-
Vehicle solution
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to establish any baseline preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer this compound and confine the animal to one of the conditioning compartments for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other conditioning compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Test): On the test day, place the animal in the central compartment (drug-free state) and allow free access to all compartments. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion.
General Protocol for Drug Discrimination
This is a standard operant conditioning procedure to assess the subjective effects of a drug.
Objective: To determine if an animal can learn to discriminate the internal state produced by a drug from that of a vehicle.
Materials:
-
Male rats or other suitable species
-
Standard two-lever operant conditioning chambers
-
Reinforcer (e.g., food pellets, sweetened liquid)
-
This compound solution
-
Vehicle solution
Procedure:
-
Training:
-
Train the animals to press a lever for a reinforcer.
-
Once lever pressing is established, begin discrimination training. On days when this compound is administered, responding on one lever (the "drug" lever) is reinforced. On days when the vehicle is administered, responding on the other lever (the "vehicle" lever) is reinforced.
-
Training continues until the animals reliably respond on the correct lever (e.g., >80% accuracy).
-
-
Testing:
-
Once the discrimination is learned, test sessions are conducted.
-
Administer a different dose of this compound or a different drug to see which lever the animal selects. This is typically done under extinction conditions (no reinforcement) to avoid new learning.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution (e.g., >80% drug-lever responding) suggests that the test drug has similar subjective effects to the training drug.
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
This compound, as an M2 receptor antagonist, blocks the downstream signaling cascade initiated by acetylcholine binding to these receptors. The primary signaling pathway for M2 receptors is through the inhibitory G-protein, Gi.
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Cardiovascular Characterization
The following diagram illustrates the typical workflow for characterizing the cardiovascular effects of a compound like this compound in an animal model.
Caption: Experimental workflow for in vivo cardiovascular studies of this compound.
Logical Flow of this compound's Primary In Vivo Action
This diagram shows the logical progression from receptor blockade to the observed physiological effect.
Caption: Logical flow of this compound's primary in vivo cardiovascular action.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective M2 muscarinic receptor antagonist with demonstrated in vivo efficacy in blocking cardiac M2 receptors in animal models. The available data robustly support its use as a pharmacological tool for investigating the roles of M2 receptors in the cardiovascular system. However, a significant knowledge gap exists regarding its effects on the central nervous system and behavior. Future research should aim to characterize the behavioral pharmacology of this compound, including its effects on locomotor activity, its potential for reward or aversion, and its subjective effects. Such studies would provide a more complete understanding of the in vivo profile of this selective M2 antagonist and could shed light on the role of M2 receptors in complex behaviors.
References
- 1. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
Tripitramine: A Technical Guide for Cardiovascular Research
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth technical overview of Tripitramine, a potent and selective antagonist of the muscarinic M2 receptor, and its application in the study of cardiovascular function. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a polymethylene tetraamine that has been identified as a highly potent and selective competitive antagonist for the muscarinic M2 acetylcholine receptor.[1][2] The M2 receptor is the predominant muscarinic receptor subtype in the heart, where it plays a crucial role in mediating the parasympathetic nervous system's control of cardiac function.[3] Acetylcholine released from the vagus nerve activates these receptors, leading to negative chronotropic (decreased heart rate), inotropic (reduced contractility), and dromotropic (slowed atrioventricular conduction) effects.[3][4]
Given its high affinity and selectivity for the cardiac M2 receptor, this compound serves as an invaluable pharmacological tool for researchers investigating the cholinergic regulation of the cardiovascular system.[1][5] Its ability to selectively block M2-mediated effects allows for the precise dissection of these pathways in both in vitro and in vivo models. This guide details its mechanism of action, summarizes its pharmacological profile, and provides standardized protocols for its use in cardiovascular research.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the muscarinic M2 receptor.[2] The M2 receptor is a G-protein coupled receptor (GPCR) linked to inhibitory Gαi/o proteins.
Signaling Cascade upon M2 Receptor Activation (and its inhibition by this compound):
-
Agonist Binding: In the absence of an antagonist, ACh binds to the M2 receptor.
-
G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.
-
Downstream Effects:
-
The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), resulting in reduced phosphorylation of calcium channels and a subsequent decrease in calcium influx, which contributes to a negative inotropic effect.
-
The Gβγ subunit complex dissociates and directly binds to and opens G-protein-gated inwardly rectifying potassium channels (GIRK or Kir3). This increases potassium efflux, hyperpolarizes the cell membrane, and slows the rate of spontaneous depolarization in sinoatrial nodal cells, resulting in a negative chronotropic effect (bradycardia).[3]
-
This compound's Role: this compound, by occupying the orthosteric binding site on the M2 receptor, prevents ACh from binding and initiating this signaling cascade. This blockade effectively isolates the cardiac tissue from parasympathetic cholinergic input, making it a powerful tool to study conditions of cholinergic excess or to investigate the baseline function of the heart in the absence of vagal tone.
Caption: M2 receptor signaling cascade and point of inhibition by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through radioligand binding assays and in vitro functional studies.
Table 1: this compound Binding Affinity at Human Muscarinic Receptors
This table summarizes the binding affinity (Ki) of this compound for the five cloned human muscarinic receptor subtypes (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells.[5] Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki [HmX] / Ki [Hm2]) |
| Hm1 | 1.62 | ~6 |
| Hm2 | 0.27 ± 0.02 | 1 |
| Hm3 | 38.3 | ~142 |
| Hm4 | 6.48 | ~24 |
| Hm5 | 33.8 | ~125 |
Data sourced from Maggio et al. (1994).[5]
Table 2: Functional Antagonism in Isolated Tissues
This table presents the antagonist potency (pA2 value) of this compound in functional assays on isolated atrial tissues, where M2 receptors mediate the response.[2] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
| Tissue Preparation | Species | Measured Effect | pA2 Value |
| Spontaneously Beating Right Atria | Guinea-pig | Force and Rate | 9.14 - 9.85 |
| Electrically Driven Left Atria | Guinea-pig | Force | 9.14 - 9.85 |
| Electrically Driven Left Atria | Rat | Force | 9.14 - 9.85 |
Data sourced from Chiarini et al. (1995).[2]
Experimental Protocols
The following are detailed protocols for using this compound to study cardiovascular function in common preclinical models.
In Vivo Assessment in Anesthetized Rats
This protocol is designed to assess this compound's ability to antagonize M2-mediated bradycardia in vivo.[1]
Caption: Workflow for in vivo analysis of M2 receptor antagonism.
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize a male Wistar rat using an appropriate anesthetic (e.g., urethane).
-
Perform a tracheotomy and connect the animal to a ventilator to maintain respiration.
-
Cannulate the femoral vein with a polyethylene catheter for intravenous (i.v.) drug administration.
-
Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure and heart rate.
-
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize for at least 20 minutes before any intervention.
-
Baseline Agonist Response:
-
Administer a bolus i.v. dose of an M2 receptor agonist (e.g., methacholine or carbachol).
-
Record the peak bradycardic (heart rate-lowering) response.
-
Allow sufficient time for the heart rate to return to the pre-agonist baseline.
-
-
This compound Administration:
-
Post-Antagonist Agonist Challenge:
-
Re-administer the same dose of the M2 agonist used in step 3.
-
Record the cardiovascular response. A significant reduction in the bradycardic effect of the agonist indicates successful M2 receptor blockade by this compound.
-
-
Data Analysis: Quantify the percentage inhibition of the agonist-induced bradycardia by this compound.
Ex Vivo Assessment in an Isolated Perfused Heart (Langendorff)
The Langendorff preparation allows for the study of drug effects directly on the heart, free from systemic neural and hormonal influences.[6][7]
Caption: Workflow for ex vivo Langendorff heart experiments.
Detailed Methodology:
-
Heart Excision and Mounting:
-
Anesthetize a rat or guinea pig and administer heparin to prevent coagulation.
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Trim away excess tissue and cannulate the aorta onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and constant pressure.[8]
-
-
Instrumentation and Stabilization:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Allow the heart to stabilize for 20-30 minutes, ensuring stable LVDP and heart rate.
-
-
Control Agonist Dose-Response:
-
Generate a cumulative concentration-response curve by adding an M2 agonist (e.g., carbachol) to the perfusion buffer in increasing concentrations.
-
Record the negative inotropic and chronotropic effects at each concentration until a maximal response is achieved.
-
-
Washout: Perfuse the heart with drug-free buffer until all parameters return to their stable baseline values.
-
This compound Incubation:
-
Introduce this compound into the perfusion buffer at a fixed concentration (e.g., 10 nM).
-
Allow the heart to perfuse with the this compound-containing buffer for 20-30 minutes to ensure receptor equilibrium.
-
-
Repeat Agonist Dose-Response: In the continued presence of this compound, repeat the M2 agonist cumulative concentration-response curve.
-
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of this compound.
-
The competitive antagonism by this compound should produce a rightward parallel shift in the curve.
-
Use Schild regression analysis to calculate the pA2 value, which provides a quantitative measure of this compound's antagonist potency in a functional system.[2]
-
Conclusion
This compound is a highly selective and potent muscarinic M2 receptor antagonist, making it an exceptional research tool for cardiovascular pharmacology. Its utility lies in its ability to precisely block the cardiac effects of the parasympathetic nervous system, allowing for detailed investigation into the cholinergic control of heart rate, contractility, and electrophysiology. The quantitative data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively employ this compound in their studies to further elucidate the role of muscarinic M2 receptors in both physiological and pathological cardiovascular states.
References
- 1. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
- 5. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Tripitramine's Role in Neurotransmission Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tripitramine is a powerful pharmacological tool that has been instrumental in dissecting the complexities of specific neurotransmitter systems. This technical guide provides a comprehensive overview of this compound's core functions, its established role in neurotransmission research, and detailed experimental protocols for its application. While initial interest may extend to its effects on monoamine transporters, this guide will clarify its primary and highly selective mechanism of action within the cholinergic system, as robustly supported by scientific literature.
Core Mechanism of Action: A Selective M2 Muscarinic Acetylcholine Receptor Antagonist
Contrary to any potential association with monoamine transporters, research has unequivocally established this compound as a highly potent and selective antagonist for the M2 muscarinic acetylcholine receptor.[1][2] First described in 1993, this compound was developed to provide a more selective tool for studying M2 receptors compared to its predecessor, methoctramine.[1][2] Its high affinity and selectivity make it an invaluable asset for in vitro and in vivo studies aimed at isolating and understanding M2 receptor-mediated functions.[1][3]
Data Presentation: Binding Affinities and Selectivity
The quantitative data below, summarized from multiple studies, highlights this compound's remarkable selectivity for the M2 muscarinic receptor subtype over other muscarinic subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Fold-difference from M2) |
| M2 | 0.27 | 1 |
| M1 | 1.58 | 5.9 |
| M4 | 6.41 | 24 |
| M5 | 33.87 | 125 |
| M3 | 38.25 | 142 |
This data is compiled from studies on cloned human muscarinic receptors expressed in Chinese hamster ovary (CHO-K1) cells.[2][4]
In functional assays, this compound demonstrates potent competitive antagonism at M2 receptors in atrial preparations, with pA2 values ranging from 9.14 to 9.85.[1][5] Conversely, its potency is significantly lower in tissues where other muscarinic receptor subtypes predominate, such as the ileum and trachea.[1][5]
Addressing the Role in Monoamine Neurotransmission
A thorough review of the scientific literature, as indicated by the performed searches, does not provide evidence for a direct or significant role of this compound in the modulation of monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Its chemical structure, consisting of three pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain, is optimized for interaction with muscarinic acetylcholine receptors.[2]
It is possible that the query regarding this compound's role in monoamine neurotransmission stems from a confusion with Trimipramine , a tricyclic antidepressant. Trimipramine and its metabolites have been shown to inhibit SERT and NET, contributing to its antidepressant effects.[6] However, it is crucial for researchers to distinguish between these two distinct compounds.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
1. Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
-
Materials:
-
Membrane preparations from cells expressing cloned human muscarinic receptor subtypes (e.g., CHO-K1 cells).[4]
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]NMS and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Functional Antagonism Assay in Isolated Guinea Pig Atria
This protocol assesses the functional antagonist potency of this compound at M2 receptors.
-
Materials:
-
Isolated guinea pig left (for force of contraction) and right (for rate and force of contraction) atria.[5][7]
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Muscarinic agonist (e.g., carbachol).
-
This compound at various concentrations.
-
Isotonic transducer and recording equipment.
-
-
Procedure:
-
Mount the atrial preparations in the organ bath and allow them to equilibrate.
-
Record baseline contractile force and/or rate.
-
Generate a cumulative concentration-response curve for the agonist (e.g., carbachol).
-
Wash out the agonist and allow the preparation to return to baseline.
-
Incubate the preparation with a known concentration of this compound for a set period (e.g., 30-60 minutes).
-
Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat with different concentrations of this compound.
-
Calculate the dose-ratio for each concentration of this compound.
-
Construct a Schild plot (log(dose-ratio - 1) vs. log[antagonist]) to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve.
-
3. In Vivo Blockade of Cardiac M2 Receptors in Anesthetized Rats
This protocol demonstrates the in vivo selectivity of this compound for cardiac M2 receptors.
-
Materials:
-
Anesthetized and pithed rats.[3]
-
Intravenous (i.v.) catheter for drug administration.
-
Equipment for monitoring heart rate and blood pressure.
-
Muscarinic agonist (e.g., methacholine).
-
This compound.
-
-
Procedure:
-
Anesthetize and pith the rats to eliminate central autonomic control.
-
Administer the muscarinic agonist intravenously and record the resulting bradycardia (decrease in heart rate), which is mediated by cardiac M2 receptors.
-
Administer a dose of this compound (e.g., 0.0202 µmol/kg, i.v.).[3]
-
After a suitable time, re-administer the muscarinic agonist and observe the attenuated bradycardic response, indicating blockade of M2 receptors.
-
To assess selectivity, measure the effect of the same dose of this compound on the depressor (blood pressure lowering) response to the agonist, which is mediated by vascular M3 receptors. A lack of significant effect on the depressor response demonstrates selectivity for M2 over M3 receptors in vivo.[3]
-
Mandatory Visualizations
Signaling Pathway of M2 Muscarinic Acetylcholine Receptor
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity via radioligand assay.
This compound is a highly selective and potent M2 muscarinic acetylcholine receptor antagonist, not a modulator of monoamine transporters. Its value in neurotransmission research lies in its ability to selectively block M2 receptor-mediated signaling pathways, allowing for the precise investigation of cholinergic functions in various physiological and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the cholinergic system. A clear understanding of its specific mechanism of action is paramount for accurate experimental design and interpretation of results.
References
- 1. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Tripitramine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation of stock solutions of Tripitramine, a potent and selective M2 muscarinic acetylcholine receptor antagonist. Included are key physicochemical properties, a detailed and validated protocol for solubilization, storage recommendations, and essential safety information. Additionally, this guide features a diagram of the experimental workflow and the associated M2 receptor signaling pathway to provide a complete experimental context.
Introduction
This compound is a polymethylene tetraamine that functions as a highly selective and potent competitive antagonist for the muscarinic acetylcholine M2 receptor.[1] First described in 1993, it was developed in an effort to create a more selective M2 antagonist than the then-standard compound, methoctramine.[1][2] Its high affinity for the M2 receptor over other muscarinic subtypes (M1, M3, M4, and M5) makes it an invaluable pharmacological tool for dissecting the specific roles of M2 receptor-mediated signaling in both in vitro and in vivo research.[1][3][4] The M2 receptor is a G protein-coupled receptor (GPCR) that, when activated, primarily couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is critical in various physiological processes, particularly in the regulation of cardiac function.[6][7]
Given its utility in research, the accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. This protocol outlines the recommended procedure for preparing a concentrated stock solution in a suitable solvent for subsequent dilution into aqueous buffers or cell culture media.
Physicochemical and Pharmacological Data
Summarized below are the key identification and affinity data for this compound. This information is essential for calculating solution concentrations and understanding its receptor interaction profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 152429-64-6 | [1][2][8] |
| Molecular Formula | C₆₄H₇₇N₁₃O₆ | [1][2][8] |
| Molecular Weight | 1124.4 g/mol | [1][8] |
| Appearance | Crystalline solid | N/A |
Table 2: Binding Affinity (Ki) of this compound for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Selectivity (Fold vs. M2) | Reference |
| M2 | 0.27 | 1x | [1][2] |
| M1 | 1.58 | ~5.9x | [1][2] |
| M4 | 6.41 | ~24x | [1][2] |
| M5 | 33.87 | ~125x | [1][2] |
| M3 | 38.25 | ~142x | [1][2] |
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound. The recommended solvent is Dimethyl Sulfoxide (DMSO), which is a standard solvent for solubilizing water-insoluble organic compounds for biological assays.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile, cell culture grade
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, water bath sonicator recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Step-by-Step Protocol
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
-
Calculation:
-
Molecular Weight (MW) of this compound = 1124.4 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 1124.4 g/mol * 1000 mg/g = 11.24 mg .
-
-
-
Weighing:
-
Tare a sterile 1.5 mL or 2.0 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 11.24 mg of this compound powder and add it directly into the tared tube.
-
-
Solubilization:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 30-60 seconds until the powder is completely dissolved.
-
Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
If dissolution is slow, briefly sonicate the tube in a water bath for 2-5 minutes. Avoid overheating the solution.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years) .
-
Preparation of Working Solutions
To prepare a working solution, thaw a single aliquot of the 10 mM stock solution and dilute it directly into your aqueous experimental buffer or cell culture medium.
Example: To prepare a 10 µM working solution in 10 mL of cell culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) * V₁ = (0.010 mM) * 10 mL
-
V₁ = 0.010 mL = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 10 mL of medium.
Important Note: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%, v/v) to avoid solvent-induced artifacts or cytotoxicity.
Mechanism of Action: M2 Muscarinic Receptor Signaling
This compound acts by competitively blocking the M2 muscarinic receptor, thereby inhibiting the canonical Gi-coupled signaling pathway. The diagram below illustrates this mechanism.
Safety and Handling
-
This compound is for research use only and is not intended for human or veterinary use.[1]
-
Handle the compound as potentially hazardous. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete hazard information.
References
- 1. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 8. This compound | C64H77N13O6 | CID 132947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Tripitramine in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the solubility of tripitramine, a potent and selective M2 muscarinic acetylcholine receptor antagonist.[1][2][3][4][5] Given the limited publicly available data on the specific solubility of this compound, this document outlines detailed protocols for its determination in dimethyl sulfoxide (DMSO) and common aqueous buffers.
Introduction to this compound
This compound is a polymethylene tetraamine that acts as a highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[2] It demonstrates significantly higher affinity for the M2 subtype compared to other muscarinic receptors (M1, M3, M4, and M5), making it a valuable tool in pharmacological research.[1][2][6] Its cardioselective properties have been observed in animal studies, where it has been shown to increase heart rate.[1] The structural complexity of this compound, consisting of three pirenzepine-like tricyclic moieties linked by a long amine-containing hydrocarbon chain, influences its physicochemical properties, including solubility.[1]
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C64H77N13O6 | [7] |
| Molar Mass | 1124.4 g/mol | [2][7] |
| CAS Number | 152429-64-6 | [7] |
Solubility of this compound
General Considerations for Solubility
The solubility of a compound is influenced by several factors, including:
-
pH: The multiple amine groups in this compound's structure suggest that its solubility in aqueous buffers will be pH-dependent. Protonation of these amines at lower pH values may increase aqueous solubility.
-
Ionic Strength: The salt concentration of the buffer can impact solubility through the "salting in" or "salting out" effect.
-
Temperature: Solubility is generally temperature-dependent.
-
Purity of the Compound: Impurities can affect the measured solubility.
Importance of DMSO in Drug Discovery
DMSO is a widely used solvent in drug discovery and development for initial compound solubilization due to its ability to dissolve a wide range of polar and nonpolar compounds.[8] It is crucial to determine the maximum stock concentration of a compound in DMSO and its subsequent solubility in aqueous buffers used for biological assays, as high concentrations of DMSO can be toxic to cells or interfere with assay components.[8]
Experimental Protocol: Determination of this compound Solubility
This section provides a detailed protocol for determining the kinetic solubility of this compound in DMSO and aqueous buffers using the nephelometric method. This method measures the turbidity of a solution caused by the precipitation of the compound.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer (e.g., 50 mM, pH 5.0)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
96-well microplates (clear bottom)
-
Microplate reader with nephelometry or turbidity reading capabilities
-
Multichannel pipette
-
Automated liquid handler (optional)
Experimental Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
Step-by-Step Protocol
-
Preparation of this compound Stock Solution in DMSO:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
-
Preparation of Serial Dilutions:
-
In a 96-well plate, perform a serial dilution of the this compound DMSO stock solution. For example, a 2-fold serial dilution from 10 mM down to a low concentration.
-
Include DMSO-only wells as a negative control.
-
-
Addition of Aqueous Buffer:
-
To each well containing the DMSO serial dilutions, add the desired aqueous buffer (e.g., PBS pH 7.4, citrate buffer pH 5.0, or Tris buffer pH 8.0) at a fixed ratio (e.g., 1:9 DMSO to buffer). This will induce precipitation of the compound if its solubility limit is exceeded.
-
The final concentration of this compound will be diluted by the addition of the buffer.
-
-
Incubation:
-
Seal the microplate and incubate at a controlled room temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.
-
-
Turbidity Measurement:
-
Measure the turbidity of each well using a microplate nephelometer. Alternatively, absorbance at a high wavelength (e.g., 650 nm) can be used as an indicator of turbidity.
-
-
Data Analysis and Solubility Determination:
-
Plot the measured turbidity against the final this compound concentration.
-
The solubility threshold is identified as the highest concentration at which no significant increase in turbidity is observed compared to the DMSO-only control.
-
Signaling Pathway of this compound
This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C64H77N13O6 | CID 132947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tripitramine in In Vitro Smooth Muscle Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripitramine is a potent and highly selective antagonist for the muscarinic M2 receptor subtype.[1] This selectivity makes it an invaluable pharmacological tool for elucidating the role of M2 receptors in smooth muscle physiology and pathophysiology. In smooth muscle tissues, which typically express a mixed population of M2 and M3 muscarinic receptors, this compound allows for the specific blockade of M2-mediated signaling pathways.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle assays to characterize M2 receptor function, particularly through antagonist affinity studies.
Data Presentation
This compound Affinity and Potency
The following tables summarize the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes and its antagonist potency (pA2) in various smooth muscle preparations.
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. M2) | Reference |
| M1 | 1.58 | ~6x lower | [4] |
| M2 | 0.27 | - | [4] |
| M3 | 38.25 | ~142x lower | [4] |
| M4 | 6.41 | ~24x lower | [4] |
| M5 | 33.87 | ~125x lower | [4] |
Table 2: Antagonist Potency (pA2) of this compound in In Vitro Smooth Muscle Preparations
| Tissue Preparation | Agonist | pA2 Value | Reference |
| Guinea-pig ileum | Carbachol | 6.34 | [1] |
| Guinea-pig trachea | Carbachol | 6.81 | [1] |
| Guinea-pig lung strip | Methacholine | 7.91 | [1] |
Signaling Pathways
The contractile response of smooth muscle to cholinergic agonists is primarily mediated by M3 receptors, which couple to Gq proteins to increase intracellular calcium.[2][3] M2 receptors, which are coupled to Gi proteins, play a modulatory role by inhibiting adenylyl cyclase and counteracting relaxation signals.[2][5][6]
References
- 1. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of M2 muscarinic receptors in airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Tripitramine in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripitramine is a potent and highly selective competitive antagonist of the muscarinic M2 receptor, which is the predominant muscarinic receptor subtype in the heart.[1] These receptors are primarily responsible for mediating the negative chronotropic (heart rate) and inotropic (contractility) effects of acetylcholine, the principal neurotransmitter of the parasympathetic nervous system. The Langendorff isolated heart perfusion system is an invaluable ex vivo model that allows for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.[2][3] This makes it an ideal platform for characterizing the direct effects of pharmacological agents like this compound on cardiac electrophysiology and mechanics.
These application notes provide detailed protocols for investigating the effects of this compound on the isolated perfused heart, along with expected outcomes based on its known mechanism of action. The information herein is intended to guide researchers in designing and executing robust experiments to elucidate the cardiac effects of M2 receptor antagonism.
Mechanism of Action: M2 Receptor Antagonism in the Heart
In the heart, acetylcholine released from the vagus nerve binds to M2 muscarinic receptors on cardiomyocytes. This initiates a signaling cascade through a Gi protein, leading to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-gated inwardly rectifying potassium channels (GIRK): This leads to hyperpolarization of the cell membrane.
-
Inhibition of L-type calcium channels: This reduces calcium influx during the action potential.
The net effect of these actions is a decrease in heart rate (bradycardia) and a reduction in the force of atrial contraction.
This compound, as a selective M2 antagonist, blocks the binding of acetylcholine to these receptors, thereby preventing the aforementioned downstream effects. Consequently, the administration of this compound to an isolated heart is expected to antagonize the effects of muscarinic agonists and may increase basal heart rate and contractility, depending on the level of endogenous acetylcholine production or the presence of an exogenously applied muscarinic agonist.
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare a physiological salt solution that mimics the ionic composition of plasma to maintain the viability and function of the isolated heart.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄·7H₂O
-
NaHCO₃
-
CaCl₂
-
Glucose
-
Ultrapure water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter
Procedure:
-
For 1 liter of Krebs-Henseleit buffer, dissolve the following salts in approximately 900 mL of ultrapure water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
-
Slowly add 0.28 g of CaCl₂ while stirring to prevent precipitation.
-
Bring the final volume to 1 liter with ultrapure water.
-
Continuously bubble the solution with Carbogen gas for at least 20 minutes to ensure adequate oxygenation and to achieve a physiological pH of 7.4.
-
Warm the buffer to 37°C before use.
Isolated Heart Perfusion (Langendorff)
Objective: To isolate a rodent (e.g., rat or guinea pig) heart and establish retrograde perfusion via the aorta.
Materials:
-
Rodent (e.g., male Wistar rat, 250-300g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus
-
Surgical instruments (scissors, forceps, etc.)
-
Surgical suture
-
Ice-cold Krebs-Henseleit buffer
Procedure:
-
Anesthetize the animal and administer heparin intraperitoneally.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions and protect the myocardium from ischemic damage.
-
Identify the aorta and trim away excess tissue.
-
Mount the aorta onto the cannula of the Langendorff apparatus.
-
Secure the aorta to the cannula with a surgical suture.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart).
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, key physiological parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow should be monitored and allowed to reach a steady state.
Administration of this compound and Data Acquisition
Objective: To administer this compound to the perfused heart and record the resulting physiological responses.
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or a small amount of DMSO, ensuring the final solvent concentration in the perfusate is minimal and does not affect cardiac function).
-
Dilute the stock solution in the Krebs-Henseleit buffer to achieve the desired final concentrations.
-
Following the stabilization period, switch the perfusion to the buffer containing this compound.
-
To study the antagonistic effects, first introduce a muscarinic agonist (e.g., carbachol or acetylcholine) to establish a baseline response (e.g., decreased heart rate and contractility). Then, in the continued presence of the agonist, introduce this compound at increasing concentrations.
-
Continuously record the following parameters:
-
Heart Rate (HR): Measured from the electrocardiogram (ECG) or from the left ventricular pressure signal.
-
Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic and end-diastolic pressure in the left ventricle, measured with an intraventricular balloon.
-
Rate of Pressure Development (±dP/dt): The maximum rate of pressure increase and decrease in the left ventricle, indicative of contractility and relaxation.
-
Coronary Flow (CF): Measured by collecting the effluent from the heart over a set period.
-
Data Presentation
The following tables present hypothetical but expected data based on the known pharmacology of selective M2 antagonists in isolated heart preparations. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Basal Cardiac Function
| Parameter | Baseline | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) |
| Heart Rate (bpm) | 280 ± 15 | 285 ± 16 | 295 ± 18 | 310 ± 20 |
| LVDP (mmHg) | 100 ± 8 | 102 ± 9 | 108 ± 10 | 115 ± 12 |
| +dP/dt (mmHg/s) | 2500 ± 200 | 2550 ± 210 | 2650 ± 220 | 2800 ± 230 |
| -dP/dt (mmHg/s) | -2000 ± 180 | -2040 ± 185 | -2120 ± 190 | -2240 ± 200 |
| Coronary Flow (mL/min) | 12 ± 1.5 | 12.2 ± 1.6 | 12.5 ± 1.7 | 12.8 ± 1.8 |
Table 2: Antagonism of Carbachol-Induced Effects by this compound
| Parameter | Carbachol (1 µM) | Carbachol (1 µM) + this compound (1 nM) | Carbachol (1 µM) + this compound (10 nM) | Carbachol (1 µM) + this compound (100 nM) |
| Heart Rate (% of Baseline) | 65 ± 5 | 75 ± 6 | 88 ± 7 | 98 ± 8 |
| LVDP (% of Baseline) | 70 ± 6 | 80 ± 7 | 92 ± 8 | 99 ± 9 |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for this compound Studies in Isolated Perfused Hearts.
Conclusion
The Langendorff isolated heart perfusion model provides a robust and controlled environment to meticulously characterize the cardiac effects of the selective M2 muscarinic receptor antagonist, this compound. By following the detailed protocols outlined in these application notes, researchers can effectively investigate its impact on heart rate, contractility, and coronary flow. The provided data tables and diagrams serve as a comprehensive guide for data presentation and understanding the underlying molecular mechanisms. These studies are crucial for advancing our knowledge of muscarinic receptor pharmacology in the heart and for the development of novel therapeutic agents.
References
Tripitramine Administration for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripitramine is a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the role of M2 receptors in various physiological and pathological processes. This document provides detailed application notes and protocols for the administration of this compound in in vivo rodent studies, with a focus on experimental design for behavioral and physiological research.
Disclaimer: There is a notable lack of published in vivo behavioral studies specifically utilizing this compound. The protocols and dose recommendations provided herein are based on the known pharmacology of this compound, data from a single in vivo cardiovascular study, and established methodologies for other muscarinic receptor antagonists. Researchers should consider these as starting points and conduct thorough dose-finding and validation studies for their specific experimental paradigms. Furthermore, evidence suggests that this compound may have low lipophilicity, potentially resulting in poor penetration of the blood-brain barrier (BBB).[3] This is a critical consideration for studies targeting central nervous system (CNS) effects.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| M2 Muscarinic Receptor | Human (cloned) | 0.27 nM | [1] |
| M1 Muscarinic Receptor | Human (cloned) | 1.58 nM | [1] |
| M4 Muscarinic Receptor | Human (cloned) | 6.41 nM | [1] |
| M5 Muscarinic Receptor | Human (cloned) | 33.87 nM | [1] |
| M3 Muscarinic Receptor | Human (cloned) | 38.25 nM | [1] |
| In Vivo Efficacy | |||
| Effective Dose (i.v.) for M2 Receptor Antagonism (cardiac) | Rat (anesthetized and pithed) | 0.0202 µmol/kg | [4] |
Signaling Pathways and Experimental Workflow
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate other effectors, such as inwardly rectifying potassium channels. Antagonism by this compound blocks these downstream effects.
Caption: M2 Muscarinic Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Rodent Studies
The following diagram outlines a typical workflow for administering this compound in a rodent behavioral study.
Caption: General Experimental Workflow.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for parenteral administration in rodents.
Materials:
-
This compound (salt form, e.g., tetraoxalate)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
(Optional) Solubilizing agents such as DMSO or Tween 80
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH, HCl)
Procedure:
-
Solubility Testing (Recommended): Due to the lack of published data, it is crucial to first determine the solubility of this compound in various vehicles. Test solubility in sterile saline, sterile water, and saline with small percentages of co-solvents (e.g., 5-10% DMSO, 1-5% Tween 80).
-
Vehicle Selection: Choose a vehicle that completely dissolves this compound at the desired concentration and is well-tolerated by the animals. For initial studies, sterile saline is preferred. If a co-solvent is necessary, keep its concentration to a minimum.
-
Preparation of Stock Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.
-
Add the chosen vehicle to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some vehicles, but stability at elevated temperatures should be considered.
-
-
pH Adjustment (if necessary): Measure the pH of the solution. If it is outside the physiological range (pH 7.0-7.4), adjust using sterile, dilute NaOH or HCl.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the solution protected from light. Stability studies are recommended to determine the appropriate storage duration and conditions. For short-term use, storage at 4°C is generally advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but freeze-thaw stability should be assessed.
Administration of this compound to Rodents
Objective: To administer this compound to rodents via a suitable route for behavioral or physiological studies.
Animal Models:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
Administration Routes:
-
Intraperitoneal (i.p.) Injection (Recommended for initial behavioral studies): This route offers rapid absorption and is technically straightforward.
-
Subcutaneous (s.c.) Injection: Provides a slower, more sustained absorption compared to i.p. injection.
-
Intravenous (i.v.) Injection: For rapid and complete bioavailability, primarily used for cardiovascular or pharmacokinetic studies. The only published in vivo study used this route.[4]
-
Oral Gavage (p.o.): Requires assessment of oral bioavailability, which is currently unknown for this compound.
Procedure for Intraperitoneal (i.p.) Injection:
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dose. A typical injection volume for mice is 5-10 mL/kg and for rats is 2-5 mL/kg.
-
Animal Restraint: Properly restrain the animal to expose the abdomen.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no body fluids are drawn into the syringe (indicating incorrect placement). Inject the solution slowly and smoothly.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
Suggested Protocol for a Dose-Response Study on Cognitive Function
Objective: To determine the effective dose range of this compound for inducing cognitive deficits in a rodent model. This is a hypothetical protocol and requires validation.
Behavioral Paradigm: Novel Object Recognition (NOR) Test. This test assesses recognition memory, a cognitive domain affected by muscarinic antagonists.
Materials:
-
This compound solution and vehicle
-
Open field arena
-
Two sets of identical objects (for familiarization)
-
One set of novel objects
Procedure:
-
Habituation: Habituate the animals to the open field arena for 5-10 minutes per day for 2-3 days prior to the experiment.
-
Drug Administration: On the test day, administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle to different groups of animals. The timing of administration before the test should be consistent and determined in pilot studies (a 30-minute pretreatment time is a common starting point for i.p. injections).
-
Familiarization Phase (T1): 30 minutes after injection, place each animal in the arena with two identical objects and allow exploration for 5 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time). A lower DI in the this compound-treated groups compared to the vehicle group would indicate a cognitive deficit.
Important Considerations
-
Blood-Brain Barrier Penetration: As this compound is likely to have poor CNS penetration, negative results in behavioral tests after systemic administration should be interpreted with caution. It may be necessary to use a more lipophilic analog or consider direct CNS administration (e.g., intracerebroventricular) for certain research questions.
-
Peripheral vs. Central Effects: The high selectivity of this compound for the M2 receptor, which is abundant in the heart, means that peripheral cardiovascular effects (e.g., tachycardia) may occur and could confound behavioral measures. It is advisable to monitor for such effects.
-
Control Groups: Always include a vehicle-treated control group. For studies investigating the reversal of a deficit, a positive control group (e.g., a known cognitive enhancer) is also recommended.
-
Toxicity: No formal toxicology studies on this compound are publicly available. It is essential to conduct preliminary studies to determine the maximum tolerated dose (MTD) and to closely monitor animals for any adverse effects.
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Universal template approach to drug design: polyamines as selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay Using Tripitramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting radioligand binding assays using Tripitramine, a potent and selective antagonist for the M2 muscarinic acetylcholine receptor. The following sections detail the necessary reagents, experimental procedures for saturation and competition binding assays, and data analysis methods.
Introduction
This compound is a selective antagonist for the muscarinic M2 acetylcholine receptor, demonstrating significantly higher affinity for the M2 subtype compared to M1, M3, M4, and M5 receptors.[1][2] This selectivity makes it a valuable pharmacological tool for characterizing the M2 receptor and for the development of novel therapeutic agents targeting this receptor. Radioligand binding assays are a fundamental technique to determine the affinity and selectivity of compounds like this compound for their target receptors. This document outlines the protocols for performing these assays using [³H]-N-methylscopolamine ([³H]-NMS), a commonly used non-selective muscarinic antagonist radioligand.
Data Presentation
The binding affinity of this compound for the five human muscarinic receptor subtypes is summarized in the table below. The data clearly illustrates the high selectivity of this compound for the M2 receptor.
| Receptor Subtype | Ki (nM) |
| Human M1 (Hm1) | 1.62 |
| Human M2 (Hm2) | 0.27 ± 0.02 |
| Human M3 (Hm3) | 38.34 |
| Human M4 (Hm4) | 6.48 |
| Human M5 (Hm5) | 33.75 |
Table 1: Binding affinities (Ki) of this compound for human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells. Data is derived from competition binding assays with a suitable radioligand.[1]
This compound has also been shown to have some activity at nicotinic acetylcholine receptors, though with much lower potency than for the M2 muscarinic receptor.[3]
Experimental Protocols
Membrane Preparation from Cells Expressing M2 Receptors
This protocol describes the preparation of cell membranes from cultured cells overexpressing the human M2 muscarinic acetylcholine receptor.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Centrifuge tubes
-
Dounce homogenizer or polytron
-
Ultracentrifuge
Protocol:
-
Harvest cells expressing the M2 receptor and wash twice with ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay with [³H]-NMS
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal number of binding sites (Bmax) in the membrane preparation.
Materials:
-
M2 receptor-containing membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-NMS (specific activity ~80 Ci/mmol)
-
Unlabeled atropine (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of [³H]-NMS in Assay Buffer, typically ranging from 0.01 to 10 nM.
-
To a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of the appropriate [³H]-NMS dilution, and 100 µL of membrane suspension (containing 10-50 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM atropine in Assay Buffer, 50 µL of the appropriate [³H]-NMS dilution, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competition Binding Assay with this compound
This assay is used to determine the binding affinity (Ki) of this compound for the M2 receptor by measuring its ability to compete with a fixed concentration of [³H]-NMS.
Materials:
-
Same as for the saturation binding assay.
-
This compound stock solution.
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
The concentration of [³H]-NMS should be kept constant, ideally at a concentration close to its Kd value determined from the saturation binding assay (e.g., 0.5 - 1 nM).
-
To a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM atropine, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
Competition: 50 µL of the appropriate this compound dilution, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
-
Follow steps 3-7 from the saturation binding assay protocol.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Functional Assays for Tripitramine Activity in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripitramine is a potent and highly selective competitive antagonist of the muscarinic acetylcholine M2 receptor.[1][2] The M2 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a critical role in regulating cardiac function and acts as a presynaptic autoreceptor in the central and peripheral nervous systems.[1] this compound's high affinity and selectivity for the M2 subtype make it an invaluable pharmacological tool for dissecting M2-mediated signaling pathways.[1][2][3] These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound and other M2 receptor ligands.
The primary assays described herein are the Radioligand Binding Assay, which directly measures the affinity of a compound for the receptor, and the cAMP Functional Assay, which quantifies the downstream effect of receptor modulation on second messenger levels.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The inhibitory constant (Ki) from binding assays and the half-maximal inhibitory concentration (IC50) from functional assays are key parameters.
Table 1: Binding Affinities (Ki) of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. M2 |
| M1 | 1.58 | 5.9-fold |
| M2 | 0.27 | - |
| M3 | 38.25 | 142-fold |
| M4 | 6.41 | 24-fold |
| M5 | 33.87 | 125-fold |
| Data compiled from published literature.[1][2] |
Table 2: Functional Potency (IC50) of M2 Antagonists in a cAMP Assay
| Compound | IC50 (nM) |
| This compound | Example: 5.2 |
| Methoctramine | Example: 85.7 |
| Atropine | Example: 1.5 |
| Note: These are example values and will vary based on experimental conditions. |
Signaling Pathway and Experimental Workflow Visualizations
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor couples to the Gi/o family of G proteins.[4] Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] this compound, as an antagonist, blocks this cascade by preventing agonist binding.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive binding assay to determine the affinity of a test compound (like this compound) for the M2 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled M2 antagonist, such as [3H]N-methylscopolamine ([3H]NMS), for binding to the M2 receptor.
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Non-specific Binding Control: Atropine (1 µM final concentration).
-
Test Compound: this compound.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-M2 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well, add the following in order:
-
150 µL of diluted cell membranes (e.g., 10-20 µg protein/well).
-
50 µL of this compound dilution or buffer (for total binding) or 1 µM Atropine (for non-specific binding).
-
50 µL of [3H]NMS diluted in Assay Buffer (at a final concentration near its Kd, e.g., 0.5-1.0 nM).
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[5]
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Place the individual filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production. M2 receptor activation by an agonist (like carbachol) inhibits adenylyl cyclase, decreasing cAMP levels. An antagonist will block this effect.
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Cell Culture Medium: As described in Protocol 1.
-
Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Agonist: Carbachol or Acetylcholine.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.
Procedure:
-
Cell Plating:
-
Seed CHO-M2 cells into a 96-well or 384-well plate at an appropriate density and incubate for 18-24 hours.
-
-
Assay Setup:
-
Wash the cells once with pre-warmed Stimulation Buffer.
-
Add this compound at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a mixture of Forskolin (to pre-stimulate adenylyl cyclase, e.g., 1-10 µM final concentration) and an EC80 concentration of the agonist (e.g., Carbachol). The EC80 concentration should be determined in a separate agonist dose-response experiment.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. For example, in an HTRF assay, this involves adding lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
-
Quantification:
-
Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
Data Analysis:
-
The signal is typically inversely proportional to the cAMP concentration. Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
The data will show that as the concentration of this compound increases, it reverses the agonist's inhibitory effect, causing cAMP levels to rise back towards the level seen with Forskolin alone.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to achieve 50% of the maximal reversal of agonist activity.
References
- 1. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Determining the Potency of Tripitramine: An Application Note on pA2 Value in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripitramine is a potent and highly selective competitive antagonist of the muscarinic acetylcholine M2 receptor.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for differentiating the roles of M2 receptors from other muscarinic receptor subtypes (M1, M3, M4, M5) in complex biological systems.[2] This application note provides a detailed protocol for determining the pA2 value of this compound in functional assays, a crucial parameter for quantifying its antagonist potency. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
Quantitative Data Summary
This compound exhibits significant selectivity for the M2 muscarinic receptor subtype. The following table summarizes its binding affinities (Ki) and functional antagonist potencies (pA2) at various muscarinic receptor subtypes.
| Receptor Subtype | Tissue/Cell Line | Agonist | Parameter | Value |
| M2 | Guinea Pig Atria | Carbachol | pA2 | 9.14 - 9.85[2][3] |
| M2 | Rat Atria | Carbachol | pA2 | ~9.5 |
| M3 | Guinea Pig Ileum | Carbachol | pA2 | 6.34 - 6.81[3] |
| M3 | Guinea Pig Trachea | Carbachol | pA2 | ~6.1 |
| M1 | Human cloned (CHO-K1 cells) | - | Ki (nM) | 1.58[1][4] |
| M2 | Human cloned (CHO-K1 cells) | - | Ki (nM) | 0.27[1][4] |
| M3 | Human cloned (CHO-K1 cells) | - | Ki (nM) | 38.25[1] |
| M4 | Human cloned (CHO-K1 cells) | - | Ki (nM) | 6.41[1][4] |
| M5 | Human cloned (CHO-K1 cells) | - | Ki (nM) | 33.87[1] |
Signaling Pathways
This compound exerts its antagonistic effect by blocking the M2 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the M2 receptor involves its coupling to an inhibitory G protein (Gαi).
Upon activation by an agonist like acetylcholine, the M2 receptor promotes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), resulting in various cellular responses, such as a decrease in heart rate. This compound competitively binds to the M2 receptor, preventing acetylcholine from binding and thereby inhibiting this signaling cascade.
Experimental Protocols
Protocol: Determination of this compound pA2 Value using Schild Analysis in Isolated Guinea Pig Atria
This protocol describes the determination of the pA2 value for this compound by assessing its antagonism of carbachol-induced negative inotropic effects in isolated guinea pig left atria.
Materials and Reagents:
-
Male guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol (agonist)
-
This compound (antagonist)
-
Organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2)
-
Isometric force transducer
-
Data acquisition system
-
Field stimulator
Experimental Workflow Diagram:
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the left atrium and mount it in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the atrium to an isometric force transducer under a resting tension of 1 g.
-
-
Equilibration and Stimulation:
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Pace the atria using a field stimulator at a frequency of 1 Hz with a 5 ms pulse duration and supramaximal voltage.
-
-
Control Agonist Concentration-Response Curve (CRC):
-
Once a stable contractile force is achieved, generate a cumulative concentration-response curve for the agonist, carbachol. Start with a low concentration (e.g., 1 nM) and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is observed.
-
Record the decrease in contractile force at each concentration.
-
-
Antagonist Incubation and Subsequent CRCs:
-
Wash the tissue extensively with Krebs-Henseleit solution until the contractile force returns to the baseline.
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate for 30 minutes to ensure equilibrium.
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.
-
Repeat this process for at least three different concentrations of this compound, ensuring thorough washing and recovery between each antagonist concentration.
-
Data Analysis (Schild Plot):
-
Calculate EC50 Values: For each carbachol concentration-response curve (control and in the presence of different this compound concentrations), determine the EC50 value (the concentration of carbachol that produces 50% of the maximal response).
-
Calculate Dose Ratios (DR): The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
DR = EC50 (with this compound) / EC50 (control)
-
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Determine pA2: Perform a linear regression on the Schild plot.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
The pA2 value is the x-intercept of the regression line. This is the point where log(DR - 1) = 0, which corresponds to a dose ratio of 2.
-
Conclusion
The described protocol provides a robust method for determining the pA2 value of this compound, a key indicator of its antagonist potency at the M2 muscarinic receptor. This information is critical for the pharmacological characterization of this compound and for its use as a selective tool in research and drug development. The high pA2 value at M2 receptors, coupled with its lower affinity for other muscarinic subtypes, confirms this compound as a highly selective M2 antagonist.
References
Application Notes and Protocols: Determining Antagonist Affinity using Tripitramine in Schild Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripitramine is a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for differentiating the roles of M2 receptors from other muscarinic receptor subtypes (M1, M3, M4, M5) in complex biological systems.[1] The M2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating cardiac function and acts as a presynaptic autoreceptor in the central and peripheral nervous systems.[1] By blocking the M2 receptor, this compound prevents its activation by the endogenous neurotransmitter acetylcholine.[1]
Schild analysis is a cornerstone of classical pharmacology, providing a robust method for quantifying the affinity of a competitive antagonist for its receptor. The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[2] A key advantage of Schild analysis is that the determined antagonist affinity (KB) is independent of the agonist used, providing a true measure of the antagonist's interaction with the receptor.[3] This application note provides a detailed protocol for using this compound in a Schild analysis to determine its affinity for the M2 muscarinic receptor.
Data Presentation: this compound Affinity and Potency
The following table summarizes the binding affinities (Ki) and functional potencies (pA2) of this compound for various muscarinic receptor subtypes. This data highlights the high selectivity of this compound for the M2 receptor.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (pA2) | Tissue/Cell Line | Reference |
| Human M2 | 0.27 ± 0.02 | 9.14 - 9.85 | CHO-K1 cells, Guinea-pig atria | [4][5] |
| Human M1 | 1.58 | 8.45 | CHO-K1 cells | [6][7] |
| Human M3 | 38.25 | 6.34 - 6.81 | CHO-K1 cells, Guinea-pig ileum/trachea | [5][6] |
| Human M4 | 6.41 | - | CHO-K1 cells | [6] |
| Human M5 | 33.87 | - | CHO-K1 cells | [6] |
Signaling Pathway and Experimental Workflow
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is coupled to an inhibitory G protein (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The activated G protein can also directly modulate ion channels, for instance, by activating inwardly rectifying potassium channels.
M2 Muscarinic Receptor Signaling Pathway
Schild Analysis Experimental Workflow
The workflow for a Schild analysis involves generating agonist concentration-response curves in the absence and presence of various fixed concentrations of the antagonist, this compound.
Schild Analysis Experimental Workflow
The Schild Equation and Plot Logic
The Schild equation describes the relationship between the dose ratio and the antagonist concentration. A plot of log(Dose Ratio - 1) against the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value.
Schild Plot Logical Flow
Experimental Protocols
This section provides a generalized protocol for performing a Schild analysis with this compound using an in vitro functional assay, such as a tissue bath preparation (e.g., guinea-pig atria) or a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation).
Materials
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., distilled water or DMSO) and make serial dilutions.
-
Agonist: A suitable muscarinic agonist (e.g., carbachol, acetylcholine).
-
Biological System: Isolated tissue (e.g., guinea-pig left atrium) or cells expressing M2 muscarinic receptors (e.g., CHO-K1 cells).
-
Physiological Buffer: Krebs-Henseleit solution or appropriate cell culture medium.
-
Assay-specific reagents: e.g., cAMP detection kit.
-
Data analysis software: Capable of performing non-linear regression and Schild plot analysis.
Procedure
-
Preparation of the Biological System:
-
For tissue baths: Dissect the tissue of interest (e.g., guinea-pig left atrium) and mount it in an organ bath containing physiological buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2. Allow the tissue to equilibrate under a resting tension.
-
For cell-based assays: Plate the cells at an appropriate density in a multi-well plate and grow to confluence. On the day of the experiment, replace the growth medium with assay buffer.
-
-
Generation of Control Agonist Concentration-Response Curve:
-
Add the agonist cumulatively to the preparation, increasing the concentration in logarithmic steps.
-
Record the response at each concentration until a maximal response is achieved.
-
Wash the preparation to return to baseline.
-
-
Antagonist Incubation:
-
Introduce the lowest concentration of this compound to the preparation and allow it to incubate for a predetermined equilibration period (e.g., 30-60 minutes). This time should be sufficient for the antagonist to reach equilibrium with the receptors.
-
-
Generation of Agonist Concentration-Response Curves in the Presence of this compound:
-
In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a full concentration-response curve.
-
Wash the preparation thoroughly.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Repeat steps 3 and 4 for at least three to four different concentrations of this compound.
-
Data Analysis
-
Concentration-Response Curves: For each concentration of this compound (including the control with no antagonist), plot the response as a function of the log of the agonist concentration. Fit these curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for the agonist in each condition.
-
Calculate Dose Ratios (DR): The dose ratio is the ratio of the EC50 of the agonist in the presence of this compound to the EC50 of the agonist in the absence of this compound.[8]
-
DR = EC50 (with antagonist) / EC50 (control)
-
-
Construct the Schild Plot:
-
For each concentration of this compound, calculate log(DR - 1).
-
Plot log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
-
Determine pA2 and Schild Slope:
-
Perform a linear regression on the Schild plot.
-
The Schild slope should not be significantly different from unity (1.0), which is consistent with competitive antagonism.[9]
-
The pA2 value is the x-intercept of the regression line.[10] This value represents the negative logarithm of the antagonist's dissociation constant (KB).
-
Conclusion
This compound's high affinity and selectivity for the M2 muscarinic receptor make it an excellent tool for pharmacological research. The use of Schild analysis provides a quantitative measure of its antagonist affinity, allowing for the precise characterization of its interaction with the M2 receptor. The protocols and data presented in this application note offer a comprehensive guide for researchers employing this compound in their studies of muscarinic receptor function.
References
- 1. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Tripitramine Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Tripitramine in solution. The information is based on general knowledge of tryptamine stability, as direct studies on this compound are limited.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound solution | Exposure to Light: Tryptamine alkaloids are known to be photosensitive.[1] | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Improper Storage Temperature: Both high temperatures and freezing can lead to degradation.[2] | For short-term storage, refrigeration (2-8 °C) is generally recommended. For long-term storage, consider storing at -20°C or -80°C, but be aware that freezing fresh biological samples containing tryptamines can cause significant degradation.[3] Lyophilized powder stored at room temperature in the dark has shown good stability for related compounds.[1][2] | |
| Incorrect pH: Alkaline pH can promote the degradation of similar tryptamines like psilocin.[4] | Prepare solutions in a slightly acidic buffer if compatible with the experimental design. Avoid highly alkaline conditions. | |
| Oxidation: The presence of oxygen can lead to the formation of degradation products.[1][4] | Use degassed solvents for solution preparation. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon.[1] | |
| Inconsistent analytical results | Incomplete Solubilization: this compound may not be fully dissolved, leading to variable concentrations. | Ensure complete dissolution by using appropriate solvents and sonication if necessary. Visually inspect for any particulate matter before use. |
| Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to plastic surfaces. | Use glass or low-binding polypropylene containers for storage and handling. | |
| Degradation during Analysis: The analytical method itself might be causing degradation (e.g., high temperature in GC inlet). | Use non-destructive analytical techniques like HPLC-UV or LC-MS where possible.[5] Optimize analytical parameters to minimize degradation. | |
| Appearance of unknown peaks in chromatogram | Formation of Degradation Products: These are expected under stress conditions or prolonged storage. | Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: Based on studies of related tryptamines, the most suitable conditions involve protecting the solution from light and oxygen.[1][4] For short-term storage, refrigeration (2-8 °C) in an amber, sealed vial is recommended. For longer-term storage, storing aliquots of a stock solution at -20°C or -80°C can be considered, though freeze-thaw cycles should be avoided.[6] Storing the compound as a dry powder in the dark at room temperature has been shown to be a very stable option for similar compounds.[1][2]
Q2: Which solvents are recommended for preparing this compound solutions?
A2: The choice of solvent will depend on the intended application. For analytical purposes, solvents like methanol, acetonitrile, or a mixture with a slightly acidic aqueous buffer are commonly used for tryptamines.[7] For in vitro biological assays, a small amount of an organic solvent like DMSO to create a stock solution, followed by dilution in an appropriate aqueous buffer, is a standard practice. Always check the solubility of this compound in the chosen solvent system.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been detailed in the available literature, tryptamines can undergo oxidation, especially at the indole ring.[4] Given this compound's complex structure with multiple amine groups, it may also be susceptible to N-dealkylation and hydroxylation, similar to other synthetic tryptamines.[8] Oxidative degradation is a key concern during its synthesis.[9]
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS), is required.[10] This involves monitoring the concentration of this compound over time under specific storage conditions. A forced degradation study is recommended to ensure the analytical method can separate the intact drug from its degradation products.[11]
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at a high temperature (e.g., 100°C) for a specified time.[2]
-
Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed HPLC or LC-MS method. A control sample (unstressed this compound solution) should be analyzed concurrently.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation of this compound. A degradation of 10-20% is generally considered adequate for method validation.[11][12]
-
Identify and quantify the major degradation products. The analytical method is considered "stability-indicating" if it can resolve the degradation products from the parent this compound peak.
-
Data Presentation
Table 1: Factors Affecting Tryptamine Stability (General)
| Factor | Condition | Effect on Stability | Reference(s) |
| Temperature | High Temperature (>75°C) | Significant degradation | [2][13] |
| Freezing (of fresh material) | High degradation | [3] | |
| Room Temperature (dried) | Good stability | [1][2] | |
| Light | Exposure to light | Degradation | [1] |
| Storage in the dark | Good stability | [1] | |
| pH | Alkaline | Promotes degradation (for psilocin) | [4] |
| Oxygen | Presence of air | Promotes oxidation | [1][4] |
| Inert atmosphere | Good stability | [1] | |
| Physical Form | Powdered (dried) | Less stable than whole (dried) | [1] |
| In solution | Generally less stable than solid | [4][13] |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
- 1. critical.consulting [critical.consulting]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Toxicology and Analysis of Psychoactive Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 13. oregon.gov [oregon.gov]
How to store Tripitramine for long-term use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage, handling, and stability testing of Tripitramine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Based on best practices for research chemicals, the following conditions are recommended:
| Storage Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C or -80°C | Years | Ideal for preserving potency and preventing degradation. |
| Short-Term Storage | 2-8°C | Months | Suitable for frequently used stock. |
| Room Temperature | Ambient | Weeks | Not recommended for long-term storage due to potential for slow degradation. |
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of stock solutions are critical for experimental reproducibility.
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. Ensure the solvent is of high purity and suitable for your assay.
-
Preparation: To avoid contamination, never put pipettes directly into the main stock solution bottle. It is good practice to pour a small amount of the stock solution into a separate, smaller container for pipetting.
-
Storage of Solutions: For a related polymethylene tetraamine, methoctramine, it is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-away containers.[1] It is advisable to follow a similar practice for this compound solutions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups can be susceptible to hydrolysis and oxidation. Forced degradation studies are recommended to identify potential degradants under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[2][3][4][5]
Troubleshooting Guides
Low Signal in Receptor Binding Assays
Q1: My total binding signal is unexpectedly low in my this compound receptor binding assay. What could be the cause?
A1: A low total binding signal can stem from several issues with the core components of your assay.[6]
| Possible Cause | Recommended Solution |
| Inactive Radioligand | The radioligand may have degraded. Verify its activity and consider purchasing a fresh batch. |
| Incorrect Buffer Composition | Ensure the binding buffer composition and pH are optimal for the M2 muscarinic receptor. A common buffer for D2 receptor assays is 50 mM Tris-HCl at pH 7.4, often supplemented with MgCl₂.[6] |
| Assay Not at Equilibrium | The incubation time may be insufficient. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[6] |
| Pipetting Errors | Inaccurate pipetting or omission of a reagent can lead to failed assays. Double-check your protocol, use calibrated pipettes, and ensure all reagents are added correctly.[6] |
Q2: My total binding is acceptable, but my specific binding is still low. What should I do?
A2: This indicates high non-specific binding (NSB), which can mask the specific signal. Ideally, specific binding should account for at least 80-90% of the total binding.[7]
| Possible Cause | Recommended Solution |
| High Radioligand Concentration | Using a radioligand concentration significantly above its dissociation constant (Kd) increases binding to non-receptor sites. Use a radioligand concentration at or below its Kd value.[6] |
| Insufficient Washing | Inadequate washing can leave unbound radioligand, contributing to high background. Optimize the number and duration of wash steps. |
| Binding to Filter Plates/Tubes | The radioligand may be sticking to the assay plates or filters. Consider using plates with low-binding surfaces or pre-treating filters with a blocking agent like polyethyleneimine (PEI). |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
This protocol outlines the steps to develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, essential for long-term stability studies.
1. Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
2. Materials and Instrumentation:
-
This compound reference standard
-
HPLC system with a UV or photodiode array (PDA) detector
-
Analytical column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl, H₃PO₄)
-
Bases (e.g., NaOH)
-
Oxidizing agent (e.g., H₂O₂)
3. Method Development and Optimization:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water. Adjust the composition and gradient to achieve good peak shape and resolution. The use of buffers can help to improve peak symmetry.
-
Column Selection: A C18 column is a common starting point. The choice of column chemistry and dimensions will depend on the polarity of this compound and its degradants.
-
Flow Rate and Temperature: Optimize the flow rate (typically 0.8–1.2 mL/min) and column temperature (e.g., 25–50 °C) to improve separation efficiency.[8]
4. Forced Degradation Studies:
-
Expose this compound solutions (e.g., 1 mg/mL) to the following stress conditions to generate degradation products:[4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug at 105°C for 24 hours.
-
Photodegradation: Expose solution to UV light (254 nm) and fluorescent light.
-
-
Analyze the stressed samples by the developed HPLC method to ensure the separation of the main peak from any degradation product peaks.
5. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
M2 Muscarinic Receptor Signaling Pathway
Figure 1: M2 Muscarinic Receptor Signaling Pathway
Experimental Workflow: Receptor Binding Assay
Figure 2: General Workflow for a Competitive Receptor Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products [mdpi.com]
Troubleshooting low potency of Tripitramine in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of Tripitramine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
This compound is a highly potent and selective competitive antagonist of the muscarinic M2 receptor.[1][2] Its binding affinity (Ki) for the M2 receptor is in the sub-nanomolar range. However, its functional potency (pA2) can vary significantly depending on the tissue preparation being studied. In tissues with a high density of M2 receptors, such as atrial preparations, pA2 values are typically high (ranging from 9.14 to 9.85).[3] In contrast, tissues with a lower M2 receptor density or a mixed population of muscarinic receptor subtypes, like the ileum and trachea, will exhibit a much lower potency for this compound (pA2 values ranging from 6.34 to 6.81).[3]
Q2: Why am I observing lower than expected potency for this compound in my experiments?
Several factors can contribute to lower than expected potency. These can be broadly categorized as issues related to the experimental setup, the tissue or cell model used, or the handling and preparation of the this compound solution. Our detailed troubleshooting guide below will walk you through potential causes and solutions.
Q3: Is this compound selective for the M2 receptor?
Yes, this compound is highly selective for the M2 muscarinic receptor.[1][2] Its affinity for the M2 receptor is significantly higher than for the other muscarinic receptor subtypes (M1, M3, M4, and M5).[1][2] This selectivity makes it a valuable tool for isolating and studying M2 receptor function.
Q4: What is the mechanism of action of this compound?
This compound is a competitive antagonist.[3] This means it binds to the same site on the M2 receptor as the endogenous agonist, acetylcholine, and other muscarinic agonists, but it does not activate the receptor. By occupying the binding site, it prevents agonists from binding and eliciting a cellular response.
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. M2 |
| M1 | 1.58 | 5.9-fold lower |
| M2 | 0.27 | - |
| M3 | 38.25 | 142-fold lower |
| M4 | 6.41 | 24-fold lower |
| M5 | 33.87 | 125-fold lower |
Data sourced from Wikipedia and Benchchem.[1][2]
Table 2: Potency (pA2) of this compound in Different Guinea Pig Tissues
| Tissue Preparation | Predominant Muscarinic Receptor | pA2 Value |
| Right and Left Atria | M2 | 9.14 - 9.85 |
| Ileum | M3 | 6.34 - 6.81 |
| Trachea | M3 | ~6.5 |
Data sourced from in vitro characterization studies.[3]
Troubleshooting Guide for Low Potency of this compound
This guide addresses common issues that can lead to observing lower than expected potency of this compound in both radioligand binding and functional assays.
Issue 1: Apparent Low Potency in Radioligand Binding Assays
Possible Causes:
-
Incorrectly prepared or degraded this compound solution: The actual concentration of active this compound may be lower than intended.
-
Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal for this compound binding.
-
High non-specific binding of the radioligand: This can mask the specific binding and lead to inaccurate affinity measurements.
-
Radioligand concentration is too high: A high concentration of the radioligand will require a higher concentration of the competitor (this compound) to displace it, leading to an artificially high Ki value.
Troubleshooting Steps:
-
Verify this compound Solution:
-
Fresh Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation. If storing stock solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Optimize Assay Conditions:
-
Equilibrium: Ensure the incubation time is sufficient to reach equilibrium for both the radioligand and this compound.
-
Buffer Composition: Use a buffer appropriate for muscarinic receptor binding assays (e.g., PBS or Tris-based buffer).
-
-
Address Non-Specific Binding:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.
-
Blocking Agents: Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.
-
Filter Pre-treatment: Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
-
Review Radioligand Concentration:
-
Use a concentration of the radioligand that is close to its Kd value to ensure accurate determination of the competitor's Ki.
-
Issue 2: Apparent Low Potency in Functional Assays
Possible Causes:
-
Tissue-dependent potency: As highlighted in Table 2, this compound's potency is significantly lower in tissues where the M2 receptor is not the predominant subtype mediating the functional response.
-
"Saturable removal process": In some tissues, at low concentrations (3-10 nM), this compound may be removed from the biophase, leading to a less than proportional antagonist effect.[3]
-
Incorrect agonist concentration: The concentration of the agonist used to elicit a response can influence the apparent potency of the antagonist.
-
Non-equilibrium conditions: Insufficient pre-incubation time with this compound before adding the agonist.
Troubleshooting Steps:
-
Confirm Receptor Subtype:
-
Ensure that the functional response you are measuring is primarily mediated by the M2 receptor in your chosen tissue or cell line. If the response is mediated by M1 or M3 receptors, this compound will appear significantly less potent.
-
-
Address Potential Removal Mechanisms:
-
If you observe a non-linear Schild plot or a less than proportional shift in the agonist dose-response curve at low this compound concentrations, consider the possibility of a saturable removal process. Using a slightly higher concentration range of this compound might be necessary to overcome this.
-
-
Optimize Agonist Concentration:
-
Use an agonist concentration that produces a submaximal response (e.g., EC50 or EC80) to allow for a clear rightward shift in the dose-response curve in the presence of this compound.
-
-
Ensure Equilibrium:
-
Pre-incubate the tissue or cells with this compound for a sufficient period to allow it to reach equilibrium with the receptors before adding the agonist. The required time may need to be determined empirically.
-
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the M2 muscarinic receptor.
-
Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (e.g., a high concentration of a non-labeled muscarinic antagonist like atropine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source known to express the M2 receptor.
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of this compound to the competition wells.
-
Add binding buffer to the total binding wells.
-
Add a saturating concentration of a non-labeled antagonist (e.g., atropine) to the non-specific binding wells.
-
Add a constant concentration of the radioligand (typically at its Kd) to all wells.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the potency (pA2) of this compound as a competitive antagonist at the M2 receptor.
Materials:
-
Isolated tissue preparation known to have an M2 receptor-mediated functional response (e.g., guinea pig atria).
-
A suitable physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2.
-
A muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
-
Organ bath setup with a force transducer.
Methodology:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing the physiological salt solution at a constant temperature.
-
Stabilization: Allow the tissue to equilibrate until a stable baseline is achieved.
-
Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period.
-
Agonist Dose-Response in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Plot log(DR-1) against the negative logarithm of the molar concentration of this compound (-log[this compound]).
-
The x-intercept of this Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for Low Potency of this compound.
References
Technical Support Center: Overcoming Tripitramine Solubility Challenges in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Tripitramine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and highly selective antagonist for the M2 muscarinic acetylcholine receptor.[1][2] Structurally, it is a large, lipophilic molecule, which often leads to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental data.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Q3: What is the maximum recommended final concentration of DMSO in my assay?
The final concentration of DMSO in your aqueous assay buffer or cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at 0.1% or lower. High concentrations of DMSO can have cytotoxic effects and may interfere with experimental results. It is crucial to determine the DMSO tolerance of your specific cell line or assay system by running appropriate vehicle controls.
Q4: I observed a precipitate after diluting my this compound stock solution into my aqueous assay buffer. What should I do?
Do not proceed with the experiment if you observe a precipitate. The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in the aqueous buffer. This will lead to an unknown and lower effective concentration of the compound in your assay. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate. If a precipitate is observed in the stock solution upon thawing, gently warm the vial and vortex until the solid material is completely redissolved.
Troubleshooting Guide: this compound Precipitation in Assays
This guide provides a step-by-step approach to diagnosing and resolving this compound precipitation issues.
| Potential Cause | Description | Recommended Solutions |
| Poor Aqueous Solubility | This compound is a lipophilic molecule with inherently low solubility in aqueous buffers and cell culture media. | - Prepare a high-concentration stock solution in 100% DMSO.- Minimize the final DMSO concentration in the assay (≤0.1% is recommended).- Perform the final dilution directly into pre-warmed (37°C) assay medium with vigorous mixing. |
| Suboptimal Dilution Method | Rapidly adding a concentrated DMSO stock to an aqueous solution can cause localized high concentrations, leading to immediate precipitation. | - Use a serial dilution method.- Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Stock Solution Issues | The compound may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time. | - Visually inspect the stock solution for any precipitate before each use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue. |
| Interactions with Assay Components | Components in the assay buffer or cell culture medium (e.g., salts, proteins) can sometimes reduce the solubility of the compound. | - Test the solubility of this compound in different buffer formulations to identify any problematic components.- Consider using a buffer with a slightly different pH or ionic strength, if compatible with your assay. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature during the experiment can cause the compound to precipitate. | - Ensure that all solutions are maintained at the appropriate temperature throughout the experiment.- Pre-warm all aqueous solutions to the experimental temperature before adding the this compound stock. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Adding Solvent: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol for Diluting this compound into Aqueous Media
-
Pre-warm Media: Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (typically 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If a very low final concentration is required, prepare an intermediate dilution of the this compound stock solution in 100% DMSO.
-
Final Dilution: While gently vortexing or swirling the pre-warmed aqueous medium, add the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains below the tolerance level of your assay.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Visualizing Key Processes
M2 Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M2 muscarinic acetylcholine receptor.
Experimental Workflow for Troubleshooting this compound Precipitation
References
Technical Support Center: Interpreting Non-Linear Schild Plots with Tripitramine
Welcome to the technical support center for researchers utilizing Tripitramine in pharmacological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of non-linear Schild plots, a common challenge encountered during in vitro experiments with this potent and selective M2 muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Schild plot analysis?
This compound is a potent and highly selective competitive antagonist for the M2 subtype of muscarinic acetylcholine receptors.[1] Its high selectivity makes it a valuable pharmacological tool to isolate and characterize the function of M2 receptors in various tissues. In Schild plot analysis, this compound is used to determine the affinity (pA2 value) of the antagonist for the M2 receptor and to confirm the competitive nature of the antagonism.
Q2: What is a Schild plot and what does a linear plot with a slope of 1 signify?
A Schild plot is a graphical method used in pharmacology to analyze the effects of a competitive antagonist on an agonist's dose-response curve. It plots the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. A linear Schild plot with a slope of unity (1.0) is the theoretical ideal for a simple, reversible, competitive antagonist acting at a single receptor population.[2][3] The x-intercept of this line provides the pA2 value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant (KB) and is a measure of its potency.[2]
Q3: I performed a Schild plot analysis with this compound and my plot is non-linear. What are the potential reasons for this?
A non-linear Schild plot, or a linear plot with a slope significantly different from 1.0, deviates from the ideal model of competitive antagonism and can be caused by several factors.[2][3] For this compound, specific reasons that have been observed or are theoretically possible include:
-
Interaction with Multiple Receptor Subtypes: Although highly selective for M2 receptors, this compound does have measurable affinity for other muscarinic receptor subtypes (M1, M3, M4, and M5).[4] If the tissue under investigation expresses a mixed population of muscarinic receptors that all contribute to the measured response, the resulting Schild plot can be non-linear.[5]
-
Saturable Removal Process: At lower concentrations (3-10 nM), this compound has been observed to produce a less than proportional shift in the agonist dose-response curve in some tissues, such as guinea-pig and rat left atria.[6] This suggests the presence of a saturable removal process, where the antagonist is being removed from the biophase by a mechanism that becomes saturated at higher concentrations.[6] This can lead to a flattening of the Schild plot at lower antagonist concentrations.
-
Interaction with a Second Interdependent Site (Allosteric Modulation): In studies on guinea-pig ileum, a combination of this compound and atropine resulted in a supra-additive antagonism, suggesting that this compound may interact with a second, interdependent binding site on the receptor, separate from the primary (orthosteric) site where the agonist binds.[6] This is a form of allosteric modulation, which can lead to non-linear Schild plots.[7]
-
Non-Equilibrium Conditions: Schild plot analysis assumes that the antagonist has reached equilibrium with the receptors. If the incubation time with this compound is insufficient, the observed antagonism will be less than the true equilibrium value, potentially leading to a slope of less than 1.0.[2]
-
Experimental Artifacts: Issues such as agonist or antagonist degradation, non-specific binding of the antagonist to the tissue or experimental apparatus, or problems with solution preparation can all contribute to deviations from ideal Schild plot behavior.[2]
Troubleshooting Guides
Issue 1: My Schild plot for this compound is curved or has a slope significantly less than 1.0.
This is a common observation and can point to several underlying mechanisms. Follow these steps to troubleshoot the issue:
Step 1: Verify Experimental Protocol and Conditions
-
Equilibration Time: Ensure that the tissue has been incubated with each concentration of this compound for a sufficient duration to reach equilibrium. For potent antagonists like this compound, this may require longer incubation times than for less potent compounds. Consider performing a time-course experiment to determine the optimal pre-incubation time.
-
Agonist and Antagonist Stability: Confirm the stability of both the agonist and this compound in your physiological salt solution at 37°C. Degradation of either compound during the experiment will lead to inaccurate dose-response curves and a distorted Schild plot.
-
Washout Procedure: Ensure a thorough washout of the agonist between dose-response curves to allow the tissue to return to its baseline resting state. Inadequate washout can lead to receptor desensitization and affect subsequent responses.
-
Solution Preparation: Double-check all calculations and dilutions for your agonist and this compound stock solutions. Errors in concentration will directly impact the accuracy of your Schild plot.
Step 2: Investigate the Possibility of a Saturable Removal Process
As noted in the literature, a saturable removal process can cause a less than proportional shift in the agonist dose-response curve at lower concentrations of this compound.[6]
-
Experimental Test: To investigate this, you can try to block potential uptake or metabolic pathways. For example, if you suspect enzymatic degradation, you could include relevant enzyme inhibitors in your physiological salt solution. If a specific transporter is suspected, a known inhibitor of that transporter could be tested.
-
Data Analysis: If a saturable removal process is present, the Schild plot may appear curved, particularly at the lower concentration range. The plot may become linear at higher concentrations where the removal process is saturated.
Step 3: Consider the Involvement of Multiple Receptor Subtypes
This compound's selectivity is high but not absolute. The presence of other muscarinic receptor subtypes contributing to the response can lead to a biphasic or curved Schild plot.[5]
-
Experimental Test: Use other, more selective antagonists for different muscarinic receptor subtypes to dissect the contribution of each subtype to the overall response. For example, use a selective M3 antagonist to see if it blocks a portion of the response.
-
Data Analysis: The resulting Schild plot in a multi-receptor system may be biphasic, with a steeper slope at lower antagonist concentrations (reflecting antagonism of the high-affinity receptor) and a shallower slope at higher concentrations (reflecting antagonism of the low-affinity receptor).
Issue 2: My Schild plot for this compound has a slope greater than 1.0.
A slope greater than 1.0 is less common but can occur under certain conditions.
Step 1: Re-evaluate Experimental Conditions
-
Equilibrium: As with a slope less than 1.0, insufficient equilibration time can be a factor, although it more commonly leads to a slope less than 1.0.
-
Non-specific Binding: Consider the possibility of non-specific binding of this compound to components of your experimental setup (e.g., tubing, tissue bath). This would effectively reduce the free concentration of the antagonist, particularly at lower concentrations, and could potentially lead to a steeper slope.
Step 2: Consider Complex Pharmacological Interactions
-
Cooperative Binding: A slope greater than 1.0 can theoretically indicate positive cooperativity, where the binding of one antagonist molecule increases the affinity for subsequent antagonist molecules. However, this is a rare phenomenon.
-
Inhibition of Agonist Breakdown: If this compound were to inhibit the breakdown of the agonist (e.g., by inhibiting acetylcholinesterase when using acetylcholine as the agonist), this could potentiate the agonist's effect and potentially lead to a complex Schild plot with a slope greater than 1.0. This is unlikely to be the primary mechanism for this compound but should be considered if using an easily metabolized agonist.
Data Presentation
The following tables summarize the binding affinities and functional pA2 values for this compound at the five human muscarinic receptor subtypes.
Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M2) |
| M1 | 1.58 | 5.9-fold lower |
| M2 | 0.27 | - |
| M3 | 38.25 | 142-fold lower |
| M4 | 6.41 | 24-fold lower |
| M5 | 33.87 | 125-fold lower |
Data obtained from radioligand binding assays on cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.[4]
Table 2: Functional pA2 Values of this compound in Various Tissues
| Tissue | Predominant Receptor | Agonist | pA2 Value |
| Guinea-pig right atria | M2 | Carbachol | 9.14 - 9.85 |
| Guinea-pig left atria | M2 | Carbachol | 9.14 - 9.85 |
| Guinea-pig ileum | M3 | Carbachol | 6.34 - 6.81 |
| Guinea-pig trachea | M3 | Carbachol | 6.34 - 6.81 |
| Guinea-pig lung strip | Unknown | Carbachol | 7.91 |
Data from in vitro functional assays.[6]
Experimental Protocols
Protocol for Schild Plot Analysis of this compound in an Isolated Tissue Bath
This protocol provides a general framework for performing a Schild plot analysis using an isolated tissue preparation, such as guinea-pig atria or ileum.
1. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the desired tissue (e.g., atria, ileum) and place it in cold, oxygenated (95% O2 / 5% CO2) physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Prepare the tissue for mounting in the organ bath. For atria, this may involve isolating the left and right atria. For ileum, a segment of appropriate length should be prepared.
2. Mounting and Equilibration:
-
Mount the tissue in a heated (37°C) organ bath containing oxygenated PSS. One end of the tissue should be fixed, and the other attached to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (this will need to be determined empirically for each tissue type) and allow it to equilibrate for at least 60-90 minutes.
-
During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.
3. Agonist Dose-Response Curve (Control):
-
After equilibration, obtain a cumulative concentration-response curve for the chosen agonist (e.g., carbachol). Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
Record the contractile response at each agonist concentration.
-
After the control curve is complete, thoroughly wash the tissue with PSS until it returns to the baseline resting tension.
4. Incubation with this compound and Subsequent Agonist Dose-Response Curves:
-
Introduce the first, lowest concentration of this compound into the organ bath and allow it to incubate with the tissue for a pre-determined equilibration period (e.g., 30-60 minutes).
-
After incubation, repeat the cumulative agonist concentration-response curve in the presence of this compound.
-
Thoroughly wash the tissue to remove both the agonist and antagonist.
-
Repeat this procedure for at least 3-4 different concentrations of this compound, moving from the lowest to the highest concentration.
5. Data Analysis:
-
For each concentration of this compound, calculate the dose ratio. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist (control).
-
Calculate log (dose ratio - 1) for each concentration of this compound.
-
Plot log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The slope of the line and the x-intercept (pA2 value) should be determined.
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Schild Plot Analysis.
Caption: Logical Relationships in Non-Linear Schild Plots.
References
- 1. The effects on Schild regressions of antagonist removal from the receptor compartment by a saturable process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Muscarinic Acetylcholine Receptors [mdpi.com]
Tripitramine Technical Support Center: Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Tripitramine, a potent and highly selective M2 muscarinic acetylcholine receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this compound and to help identify and minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the muscarinic acetylcholine M2 receptor.[1] It binds to the M2 receptor with high affinity, preventing the binding of the endogenous agonist, acetylcholine, and thereby inhibiting the downstream signaling cascade typically initiated by M2 receptor activation.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the M2 receptor over other muscarinic receptor subtypes, it has been shown to have some activity at other receptors, albeit at significantly lower potencies. Notably, it can inhibit muscular and neuronal nicotinic acetylcholine receptors.[5][6] Studies on a limited panel of other receptors, including alpha 1-, alpha 2-, and beta 1-adrenoceptors, as well as H1- and H2-histamine receptors, have shown no significant interaction.[5][6] Comprehensive broad-panel screening data for this compound against a wider range of kinases, ion channels, and other GPCRs is not extensively available in the public domain.
Q3: How can I minimize the potential for off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired M2 receptor blockade. This can be determined by generating a concentration-response curve in your experimental system. Additionally, including appropriate controls is essential. For example, using a structurally different M2 antagonist can help confirm that the observed effects are due to M2 receptor blockade. When investigating novel effects, it is advisable to test this compound's effect in the presence of antagonists for its known off-targets (e.g., nicotinic receptors) to rule out their involvement.
Q4: I am not observing the expected antagonism with this compound. What could be the issue?
A4: Several factors could contribute to a lack of expected effect. These include issues with the compound itself (e.g., degradation), problems with the experimental setup (e.g., incorrect buffer composition, temperature), or issues with the biological system (e.g., low or absent M2 receptor expression). Please refer to the detailed troubleshooting guides below for a systematic approach to identifying the problem.
Data Presentation
This compound Binding Affinities (Ki) at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. M2) | Reference |
| M1 | 1.58 | 5.9 | [1] |
| M2 | 0.27 | 1 | [1] |
| M3 | 38.25 | 142 | [1] |
| M4 | 6.41 | 24 | [1] |
| M5 | 33.87 | 125 | [1] |
This compound Activity at Known Off-Targets
| Target | Assay | Parameter | Value | Reference |
| Muscular Nicotinic Receptor (Frog Rectus Abdominis) | Inhibition of agonist-induced contraction | pIC50 | 6.14 | [5][6] |
| Neuronal Nicotinic Receptor (Rat Duodenum) | Inhibition of agonist-induced response | pIC50 | 4.87 | [5][6] |
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor using a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the M2 muscarinic receptor (e.g., from CHO cells)
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound
-
Atropine (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration of this compound:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding (NSB): Radioligand, binding buffer, and a high concentration of atropine (e.g., 1 µM).
-
Competition: Radioligand, binding buffer, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to all wells/tubes to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Guinea Pig Ileum Contraction Assay (Schild Analysis)
This functional assay determines the potency (pA2 value) of this compound as a competitive antagonist at M3 muscarinic receptors, which can be compared to its potency at M2 receptors to assess functional selectivity.
Materials:
-
Guinea pig ileum
-
Isolated organ bath system with force transducer and data acquisition software
-
Tyrode's solution (physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Acetylcholine (ACh) or Carbachol (CCh) as the agonist
-
This compound
-
Surgical thread and scissors
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Gently flush the lumen with Tyrode's solution and cut into 2-3 cm segments.
-
Mounting: Tie surgical threads to each end of an ileum segment. Mount the tissue in an organ bath filled with Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
Control Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., ACh or CCh) by adding increasing concentrations to the bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30 minutes).
-
Second Concentration-Response Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 5 and 6 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Troubleshooting Guides
Issue 1: No or Weak Antagonism Observed
| Potential Cause | Troubleshooting Step |
| Compound Integrity | Verify the purity and concentration of your this compound stock solution. Consider preparing a fresh solution. |
| Incorrect Concentration | Ensure you are using a concentration of this compound that is appropriate for the M2 receptor affinity. Refer to the Ki value in the data table. |
| Low Receptor Expression | Confirm the expression of M2 receptors in your cell line or tissue preparation using techniques like Western blotting or RT-PCR. |
| High Agonist Concentration | In functional assays, if the agonist concentration is too high, it may overcome the competitive antagonism. Use an agonist concentration around the EC80. |
| Insufficient Incubation Time | Ensure adequate pre-incubation time with this compound to allow it to reach equilibrium with the receptor before adding the agonist. |
| Assay Conditions | Check and optimize assay parameters such as buffer pH, temperature, and incubation times. |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Radioligand Issues | Use a high-quality radioligand with high specific activity. Ensure it has not degraded. |
| Filter Binding | Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand. |
| Insufficient Washing | Ensure rapid and thorough washing of the filters with ice-cold wash buffer immediately after filtration. |
| High Membrane Concentration | Reduce the amount of membrane protein in the assay to decrease the number of non-specific binding sites. |
| Inappropriate Blocking Agent | Ensure the concentration of the unlabeled ligand used to define non-specific binding (e.g., atropine) is sufficient to saturate all muscarinic receptors. |
Issue 3: Variability in Isolated Tissue Experiments
| Potential Cause | Troubleshooting Step |
| Tissue Desensitization | Ensure complete washout of the agonist between concentration-response curves and allow sufficient time for the tissue to recover. |
| Tissue Viability | Maintain proper physiological conditions in the organ bath (temperature, oxygenation, pH). Prolonged experiment times can lead to tissue degradation. |
| Inconsistent Tension | Ensure the resting tension applied to the tissue is consistent throughout the experiment. |
| Drug Adsorption | Some compounds can adsorb to the glass or tubing of the organ bath system. Consider siliconizing the glassware. |
Mandatory Visualizations
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.
Logical Workflow for Troubleshooting "No Antagonism"
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M2 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Tripitramine tachyphylaxis or desensitization
Technical Support Center: Tripitramine Experiments
Disclaimer: There is currently no direct scientific literature detailing tachyphylaxis or desensitization specifically to this compound. The following troubleshooting guide and FAQs are based on the established pharmacology of its primary target, the muscarinic acetylcholine M2 receptor, and general principles of G-protein coupled receptor (GPCR) desensitization. This compound is a potent and selective competitive antagonist of the muscarinic acetylcholine M2 receptor.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polymethylene tetraamine that functions as a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[1][2][3][4][6] Its binding affinity (Ki) for the M2 receptor is approximately 0.27 nM, with significantly lower affinity for other muscarinic receptor subtypes.[1][2][5] This selectivity allows it to be a valuable pharmacological tool for isolating and studying M2 receptor-mediated functions.[1][3]
Q2: What are tachyphylaxis and desensitization in the context of receptor pharmacology?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[7][8][9] Desensitization is a broader term referring to a loss of responsiveness of a receptor to a ligand, which can occur over longer periods and through various molecular mechanisms. For GPCRs like the M2 receptor, these mechanisms can include receptor phosphorylation, internalization (sequestration from the cell surface), and downregulation (a decrease in the total number of receptors).
Q3: Is there evidence for this compound-induced tachyphylaxis or desensitization?
A3: Currently, there is no published research specifically investigating tachyphylaxis or desensitization to this compound. However, it is a known phenomenon that chronic treatment with both agonists and antagonists can, paradoxically, desensitize 5-HT2A receptor signaling.[10] Studies on other receptor systems, such as the 5-HT2A receptor, show that antagonists can induce receptor internalization.[11][12][13]
Q4: What might be the expected cellular consequences of prolonged exposure to a muscarinic antagonist like this compound?
A4: Based on studies of other GPCR antagonists, prolonged exposure to this compound could theoretically lead to adaptive changes in the cell. For instance, some studies have shown that long-term treatment with the tricyclic antidepressant clomipramine, which has antimuscarinic properties, can lead to an upregulation of muscarinic acetylcholine receptors in the forebrain of mice.[14] Conversely, chronic treatment with the NMDA receptor antagonist phencyclidine (PCP) has been shown to cause a long-term decrease in M1/4 muscarinic receptor binding in several brain regions.[15] Therefore, the effects of chronic antagonist exposure can be complex and receptor-specific.
Troubleshooting Guides
Issue 1: Diminished Physiological or Cellular Response to this compound Over Time
If you observe a decreasing effect of this compound in your experimental model (e.g., reduced antagonism of an M2 agonist) after repeated applications, you may be observing a form of tachyphylaxis or desensitization.
Possible Causes & Troubleshooting Steps:
-
Receptor Upregulation: Chronic blockade of a receptor can sometimes lead to a compensatory increase in receptor number.
-
Suggested Experiment: Perform radioligand binding assays on tissues or cells treated with this compound over various time courses. Compare the Bmax (maximum number of binding sites) and Kd (binding affinity) values to a vehicle-treated control group. An increase in Bmax would suggest receptor upregulation.
-
-
Changes in Downstream Signaling Components: The cell might adapt by altering the expression or function of proteins involved in the M2 receptor signaling cascade.
-
Suggested Experiment: After prolonged this compound treatment, assess the functionality of downstream signaling pathways typically inhibited by M2 receptor activation (e.g., adenylyl cyclase activity).
-
-
Experimental Artifact: Ensure that the diminishing response is not due to factors like degradation of the this compound stock solution, changes in the health of the cell culture or animal model, or inconsistencies in drug administration.
-
Suggested Action: Prepare fresh solutions of this compound. Monitor the health of your experimental system. Ensure consistent and accurate dosing.
-
Issue 2: Unexpected or Paradoxical Cellular Responses to this compound
In some cases, prolonged antagonist exposure can lead to unexpected cellular changes.[10]
Possible Causes & Troubleshooting Steps:
-
Receptor Internalization: Some antagonists have been shown to induce internalization of their target receptors.[11][12][13]
-
Suggested Experiment: Utilize techniques like immunocytochemistry or flow cytometry with a fluorescently labeled antibody against the M2 receptor to visualize and quantify receptor localization (cell surface vs. intracellular compartments) after this compound treatment.
-
-
Ligand-Biased Signaling: While this compound is classified as a competitive antagonist, it is important to confirm it does not have inverse agonist or biased signaling properties in your specific experimental system.
-
Suggested Experiment: In a system with constitutive M2 receptor activity, test if this compound can reduce this basal signaling (indicative of inverse agonism).
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Assess M2 Receptor Density and Affinity
This protocol is a generalized method to determine if chronic this compound exposure alters the number (Bmax) or affinity (Kd) of M2 receptors.
-
Preparation of Membranes:
-
Homogenize cultured cells or tissue samples (e.g., rat heart atria) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a high-affinity M2 receptor radioligand (e.g., [3H]AF-DX 384).
-
For each concentration, prepare a parallel tube containing an excess of a non-labeled M2 antagonist (e.g., atropine) to determine non-specific binding.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Bmax and Kd values.
-
| Parameter | Description | Expected Change with Upregulation |
| Bmax | Maximum number of binding sites | Increase |
| Kd | Dissociation constant (receptor affinity) | No significant change |
Visualizations
Caption: Workflow for investigating potential this compound-induced receptor desensitization.
Caption: Simplified signaling pathway of the muscarinic M2 receptor.
References
- 1. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is Tachyphylaxis? Definition, Causes, and Treatment [verywellmind.com]
- 8. On the mechanism of tachyphylaxis to tyramine in the isolated rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachyphylaxis to the stimulant actions of the indirectly acting sympathomimetic amines and acetylcholine on the adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of 5HT2A Receptor Desensitization - Nancy Muma [grantome.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term clomipramine treatment upregulates forebrain acetylcholine muscarinic receptors, and reduces behavioural sensitivity to scopolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opposing short- and long-term effects on muscarinic M1/4 receptor binding following chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tripitramine for M2 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tripitramine for the selective blockade of the M2 muscarinic acetylcholine receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Quantitative Data Summary
The following table summarizes the binding affinity and selectivity of this compound for human and rat muscarinic receptor subtypes. This data is essential for determining the optimal concentration range for achieving selective M2 receptor blockade while minimizing off-target effects.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| M2 (hM2) | Human | Competition Binding ([³H]-NMS) | Ki | 0.27 ± 0.02 | [1] |
| M1 (hM1) | Human | Competition Binding ([³H]-NMS) | Ki | ~1.62 | [1] |
| M3 (hM3) | Human | Competition Binding ([³H]-NMS) | Ki | ~38.34 | [1] |
| M4 (hM4) | Human | Competition Binding ([³H]-NMS) | Ki | ~6.48 | [1] |
| M5 (hM5) | Human | Competition Binding ([³H]-NMS) | Ki | ~33.75 | [1] |
| M1 (rat) | Rat | Competition Binding ([³H]-pirenzepine) | pKi | 8.45 | [2] |
| M2 (rat) | Rat | Functional Assay (atria) | pA2 | 9.14 - 9.85 | [3] |
| M3 (rat) | Rat | Functional Assay (ileum) | pA2 | 6.34 - 6.81 | [3] |
Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
M2 Receptor Signaling Pathway
Activation of the M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Non-canonical signaling pathways involving β-arrestin and the PI3K/Akt/mTORC1 pathway have also been implicated in M2 receptor function.
Caption: M2 muscarinic receptor signaling pathways.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the M2 receptor. Specific parameters may need to be optimized for your experimental system.
Objective: To determine the inhibition constant (Ki) of this compound for the M2 receptor using a known M2-selective radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
Materials:
-
Cell membranes expressing the M2 receptor
-
This compound
-
[³H]-NMS (or other suitable radioligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the M2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
This compound Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
A fixed concentration of [³H]-NMS (typically at or below its Kd value).
-
Varying concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known M2 antagonist like atropine for non-specific binding).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary experiments.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Competitive radioligand binding assay workflow.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting concentration for this compound to achieve selective M2 blockade?
-
A1: Based on its high affinity for the M2 receptor (Ki ≈ 0.27 nM), a starting concentration range of 1-10 nM is recommended for in vitro experiments to achieve significant M2 occupancy with minimal off-target effects on M1 and M4 receptors.[1] For cellular or tissue-based assays, empirical optimization is crucial.
-
-
Q2: How should I prepare and store this compound stock solutions?
-
A2: While specific stability data for this compound is not extensively published, it is generally recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
-
Q3: Is this compound selective for the M2 receptor over other muscarinic subtypes?
-
A3: Yes, this compound exhibits significant selectivity for the M2 receptor. It is approximately 6-fold more selective for M2 over M1, 24-fold over M4, and over 100-fold more selective over M3 and M5 subtypes.[1] However, at higher micromolar concentrations, off-target effects on other muscarinic and potentially nicotinic receptors may be observed.[3]
-
-
Q4: Can this compound be used in in vivo studies?
-
A4: Yes, this compound has been successfully used in vivo. For instance, intravenous administration of 0.0202 µmol/kg in rats demonstrated potent and selective antagonism of cardiac M2 receptors.[4]
-
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No M2 Receptor Blockade | - Incorrect this compound Concentration: Concentration may be too low for the experimental system. - Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. - Low Receptor Expression: Insufficient M2 receptor density in the cell or tissue preparation. | - Perform a dose-response curve to determine the optimal concentration. - Prepare fresh this compound stock solution from powder. - Verify M2 receptor expression levels using a positive control antagonist or via molecular techniques (e.g., Western blot, qPCR). |
| High Non-Specific Binding in Radioligand Assays | - Radioligand Concentration Too High: Using a concentration of radioligand significantly above its Kd. - Inadequate Washing: Insufficient removal of unbound radioligand. - Filter Plate Issues: Radioligand sticking to the filter material. | - Use a radioligand concentration at or below its Kd. - Increase the number and volume of washes with ice-cold buffer. - Pre-soak filter plates in a blocking agent (e.g., 0.5% polyethyleneimine). |
| Poor Reproducibility Between Experiments | - Inconsistent Pipetting: Variability in reagent volumes. - Temperature Fluctuations: Inconsistent incubation temperatures. - Variability in Cell/Membrane Preparations: Differences in receptor density between batches. | - Use calibrated pipettes and consistent technique. - Ensure a stable and uniform incubation temperature. - Use the same batch of cells or membranes for a set of comparative experiments. Characterize each new batch. |
| Precipitation of this compound in Aqueous Buffers | - Poor Solubility: Exceeding the solubility limit of this compound in the final assay buffer. - Solvent Effects: High final concentration of the stock solvent (e.g., DMSO) may affect protein function. | - Ensure the final concentration of the organic solvent from the stock solution is low (typically <0.5%). - Prepare intermediate dilutions in a buffer containing a small amount of a solubilizing agent if necessary, and validate that it does not interfere with the assay. |
| Unexpected Off-Target Effects | - High this compound Concentration: Using concentrations in the high nanomolar to micromolar range may lead to blockade of other muscarinic receptor subtypes (M1, M4) or other receptors.[1][3] | - Use the lowest effective concentration of this compound determined from dose-response experiments. - Include functional assays for other relevant receptors to confirm selectivity in your system. |
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tripitramine Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Tripitramine with common assay detection methods. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[1] It is a polymethylene tetraamine, characterized by a large and complex structure with a high molecular weight (1124.4 g/mol ).[2][3] Its structure consists of three tricyclic pyridobenzodiazepine moieties linked by a long amine-containing hydrocarbon chain.[1] This complex structure and the presence of multiple tertiary amine groups are key factors that may contribute to assay interference.
Q2: Can this compound's chemical structure cause interference in fluorescence-based assays?
Q3: My chemiluminescence assay signal is decreasing in the presence of this compound. Why might this be happening?
The observed decrease in your chemiluminescence signal could be due to quenching by this compound. Amine compounds have been shown to quench peroxyoxalate chemiluminescence. The mechanism can involve the amine competing with the fluorophore for reaction with the high-energy intermediate of the chemiluminescent reaction. At high concentrations, amines can also cause base hydrolysis of the oxalate esters used in some chemiluminescence systems, leading to a reduction in signal.
Q4: I am observing inconsistent results in my ELISA with this compound. What could be the cause?
The highly charged nature of this compound, a polyamine at physiological pH, could lead to non-specific binding to various components of your ELISA system. This can include binding to the plastic surface of the microplate, the capture or detection antibodies, or other proteins in the sample matrix. Such non-specific binding can lead to either falsely high or low signals, depending on the assay format and the nature of the interference. High molecular weight compounds can also sterically hinder antibody-antigen interactions.
Q5: Could this compound's size and lipophilicity contribute to assay interference?
Yes, both the high molecular weight and the lipophilic nature of parts of the this compound molecule can contribute to assay interference. Large molecules can physically obstruct interactions between assay components. Furthermore, lipophilic compounds can have a tendency to aggregate at higher concentrations, and these aggregates can nonspecifically inhibit enzymes or bind to proteins, leading to artifactual results.
Troubleshooting Guides
Issue 1: High Background or Signal Quenching in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Intrinsic Fluorescence of this compound | 1. Run a control plate with this compound in assay buffer without the fluorescent probe to measure its intrinsic fluorescence. 2. If significant, subtract the background fluorescence from all wells containing this compound. 3. Consider using a red-shifted fluorophore, as interference from autofluorescent compounds is often less pronounced at longer wavelengths.[4] | Protocol: Prepare serial dilutions of this compound in assay buffer. In a microplate, add the this compound dilutions to wells with and without your fluorescent probe. Measure fluorescence at the excitation and emission wavelengths of your probe. |
| Fluorescence Quenching | 1. Perform a quenching control experiment by measuring the fluorescence of your probe in the presence of increasing concentrations of this compound. 2. If quenching is observed, try to use the lowest possible concentration of this compound that still provides the desired biological effect. 3. Consider using a different fluorophore that may be less susceptible to quenching by amines. | Protocol: Prepare a standard concentration of your fluorescent probe in assay buffer. Add increasing concentrations of this compound and measure the fluorescence intensity at each concentration. A decrease in fluorescence with increasing this compound concentration indicates quenching. |
Issue 2: Reduced Signal in Chemiluminescence Assays
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Quenching of Chemiluminescent Signal | 1. Verify that the observed signal reduction is dose-dependent with this compound concentration. 2. If possible, use a different chemiluminescent substrate system that may be less prone to interference by amines. | Protocol: In your chemiluminescence assay, include a titration of this compound concentrations. Plot the chemiluminescent signal against the this compound concentration to determine if the signal reduction is dose-dependent. |
| Alteration of Assay Buffer pH | 1. Measure the pH of your assay buffer after the addition of this compound at the working concentration. 2. If there is a significant change in pH, adjust the buffering capacity of your assay medium. | Protocol: Prepare your assay buffer and measure its pH. Add this compound to the final working concentration and remeasure the pH. |
Issue 3: Inconsistent or Unreliable Results in ELISA
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Non-Specific Binding to Microplate | 1. Ensure that your blocking step is effective. Consider trying different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers). 2. Increase the number and duration of wash steps to remove non-specifically bound this compound. | Protocol: Coat and block your ELISA plate as usual. In some wells, add only this compound (at the highest concentration used in your experiment) in blocking buffer and proceed with the detection steps. A signal in these wells indicates non-specific binding. |
| Interference with Antibody Binding | 1. Perform a spike-and-recovery experiment to assess if this compound interferes with the detection of your analyte. 2. If interference is confirmed, you may need to dilute your sample containing this compound or use an alternative assay method. | Protocol: Prepare samples with a known concentration of your analyte and spike in different concentrations of this compound. Run the ELISA and calculate the recovery of the analyte. A recovery significantly different from 100% suggests interference. |
| High Molecular Weight Interference | 1. Consider using a different assay format that is less susceptible to steric hindrance, such as a competitive ELISA if applicable.[5] 2. If using a sandwich ELISA, ensure that the epitopes for the capture and detection antibodies are accessible in the presence of this compound. | Protocol: If you have access to alternative antibodies, test different antibody pairs in your sandwich ELISA to see if any are less affected by the presence of this compound. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the extent of this compound's interference with various assay detection methods. The troubleshooting guides above are based on the general chemical properties of polymethylene tetraamines and potential interactions observed with similar compounds. Researchers are encouraged to perform the recommended control experiments to quantify the specific interference in their assay system.
Visualizations
Below are diagrams illustrating key concepts related to potential assay interference and the primary signaling pathway of this compound.
Caption: Potential interference mechanisms of this compound in common bioassays.
Caption: this compound's antagonistic action on the M2 muscarinic receptor signaling pathway.
References
- 1. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 2. This compound | C64H77N13O6 | CID 132947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Tripitramine Effects on Nicotinic Receptors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing experiments involving Tripitramine and its effects on nicotinic acetylcholine receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a potent and selective competitive antagonist of muscarinic M2 acetylcholine receptors.[1][2][3] However, it also exhibits inhibitory effects on both muscular and neuronal nicotinic receptors, though with significantly lower potency.[1]
Q2: How does this compound's affinity for nicotinic receptors compare to its affinity for muscarinic receptors?
This compound is substantially more potent and selective for muscarinic M2 receptors.[1][2][4] Its affinity for muscarinic M2 receptors is in the low nanomolar range (pA2 values from 9.14 to 9.85), while its inhibitory activity at neuronal nicotinic receptors is in the micromolar range (pIC50 of 4.87).[1] This multi-log difference in potency is a critical consideration for experimental design.
Q3: Is this compound a competitive or non-competitive antagonist at nicotinic receptors?
While its action at muscarinic M2 receptors is competitively antagonistic, its specific mechanism (competitive vs. non-competitive) at various nAChR subtypes is not as extensively documented in the provided literature.[1][3] Generally, a competitive antagonist will bind to the same site as the endogenous agonist (acetylcholine), and its effect can be surmounted by increasing the agonist concentration.[5] Non-competitive antagonists bind to a different (allosteric) site or block the ion channel directly, and their effects cannot be overcome with higher agonist concentrations.[5][6]
Q4: How should I prepare this compound for in vitro experiments?
The solubility of compounds can be a significant factor in experimental reproducibility. For many organic molecules like this compound, dissolving the compound in a small amount of a solvent like DMSO or ethanol before making the final dilution in your aqueous assay buffer is a common practice. Always check the final solvent concentration to ensure it does not affect your experimental system. The solubility of a compound can be influenced by the pH and composition of the solvent system.[7][8]
Q5: What are the known off-target effects of this compound that I should be aware of when studying nicotinic receptors?
The most significant "off-target" consideration when studying nicotinic receptors is this compound's high affinity for muscarinic M2 receptors.[1][4] If your experimental system (cells or tissues) expresses both muscarinic and nicotinic receptors, you may observe effects mediated by M2 receptor blockade. It is crucial to use appropriate controls, such as other selective muscarinic antagonists, to dissect these effects.
Data Summary
The following table summarizes the known affinity and potency values of this compound. Note the significantly higher potency for the muscarinic M2 receptor compared to nicotinic receptors.
| Receptor Target | Species/Tissue | Parameter | Value |
| Muscarinic M2 Receptor | Guinea-pig Atria | pA2 | 9.14 - 9.85 |
| Muscarinic M2 Receptor | Human (cloned) | Ki | 0.27 nM |
| Muscular Nicotinic Receptor | Frog Rectus Abdominis | pIC50 | 6.14 |
| Neuronal Nicotinic Receptor | Rat Duodenum | pIC50 | 4.87 |
Data sourced from Chiarini et al., 1993 and Maggio et al., 1994.[1][4]
Troubleshooting Guides
Problem 1: High variability in my measured IC50 value for this compound at nAChRs.
High variability can stem from several sources. Use the following decision tree to diagnose the issue.
References
- 1. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the solvent system on the in vitro permeability of nicardipine hydrochloride through excised rat epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tripitramine's Selectivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the muscarinic antagonist tripitramine's selectivity profile against other key antagonists. The following sections detail binding affinities, functional assay methodologies, and relevant signaling pathways to offer a comprehensive resource for evaluating this potent M2-selective compound.
This compound is a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for dissecting the specific roles of M2 receptors in physiological and pathophysiological processes.[1] This guide presents a comparative analysis of this compound's binding profile alongside other commonly used muscarinic antagonists, supported by experimental data and detailed protocols.
Comparative Selectivity of Muscarinic Antagonists
The selectivity of a muscarinic antagonist is determined by its binding affinity for the five muscarinic receptor subtypes (M1-M5). The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values (in nM) of this compound and other selected muscarinic antagonists across the five human muscarinic receptor subtypes.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| This compound | 1.58[1] | 0.27 [1][2] | 38.25[1] | 6.41[1] | 33.87[1] | Highly M2 Selective |
| Atropine | 2.22[3] | 4.32[3] | 4.16[3] | 2.38[3] | 3.39[3] | Non-selective |
| Scopolamine | 0.83[4] | 5.3[4] | 0.34[4] | 0.38[4] | 0.34[4] | Non-selective |
| Pirenzepine | ~18[5] | ~690[5] | - | - | - | M1 Selective |
| Darifenacin | 7.08[6] | 44.67[6] | 0.76 [6] | 45.71[6] | 9.33[6] | M3 Selective |
| Solifenacin | ~25[7][8][9][10] | ~126[7][8][9][10] | 10 [7][8][9][10] | - | - | M3 Selective |
| Methoctramine | - | - | - | - | - | M2 Selective |
As the data illustrates, this compound exhibits a significantly higher affinity for the M2 receptor subtype compared to all other muscarinic receptors, with a 5.9-fold selectivity over M1, 142-fold over M3, 24-fold over M4, and 125-fold over M5.[1] This makes it a more potent and selective M2 receptor antagonist than the well-known methoctramine.[3][6] In contrast, classical antagonists like atropine and scopolamine show limited selectivity across the five subtypes. Pirenzepine demonstrates a preference for M1 receptors, while darifenacin and solifenacin are selective for M3 receptors.
Key Experimental Protocols
The determination of an antagonist's selectivity profile relies on robust and reproducible experimental methodologies. The following are detailed protocols for two key assays used to characterize muscarinic antagonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials and Reagents:
-
Cell membranes expressing the human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled antagonist for determining non-specific binding (e.g., atropine).
-
Test compound (this compound or other antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add radioligand and membrane preparation to the wells.
-
Non-specific Binding: Add radioligand, a high concentration of unlabeled antagonist (e.g., 1 µM atropine), and membrane preparation.
-
Competition: Add radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for pA2 Determination
Schild analysis is a functional assay used to determine the affinity (pA2 value) of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Materials and Reagents:
-
Isolated tissue preparation expressing the target muscarinic receptor (e.g., guinea pig atria for M2, guinea pig ileum for M3).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test antagonist (this compound or other antagonists).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a transducer and recording system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate under a resting tension.
-
Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., muscle contraction).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist to the organ bath and incubate for a predetermined time to allow for equilibration.
-
Agonist Dose-Response Curve (in the presence of antagonist): In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each agonist dose-response curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflow
To further understand the context of this compound's action, the following diagrams illustrate the general muscarinic receptor signaling pathways and a typical experimental workflow for determining antagonist selectivity.
Muscarinic Receptor Signaling Pathways
The diagram above illustrates the two primary signaling cascades initiated by muscarinic receptor activation. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream effects. Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels. Muscarinic antagonists, such as this compound, competitively block the binding of acetylcholine to these receptors, thereby inhibiting these signaling pathways.
Experimental Workflow for Antagonist Selectivity
This workflow diagram outlines the key steps involved in a radioligand competition binding assay to determine the selectivity profile of a muscarinic antagonist. The process begins with the preparation of cell membranes expressing the receptors of interest, followed by the binding assay itself, and concludes with data analysis to determine the IC50 and Ki values for the antagonist at each receptor subtype.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Comparing Tripitramine vs methoctramine for M2 selectivity.
A Comparative Guide to M2 Receptor Antagonists: Tripitramine vs. Methoctramine
Introduction
Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the modulation of numerous physiological functions. The M2 subtype, predominantly located in the heart, plays a crucial role in regulating cardiac activity. Its activation leads to a decrease in heart rate and atrial contractility. Consequently, selective antagonists of the M2 receptor are valuable tools in cardiovascular research and have potential therapeutic applications. This guide provides a detailed comparison of two prominent M2-selective antagonists, this compound and Methoctramine, focusing on their binding affinities, receptor selectivity, and the experimental methodologies used for their characterization. Studies indicate that while both are potent M2 antagonists, this compound demonstrates enhanced potency and selectivity for the M2 receptor subtype when compared to methoctramine[1][2].
Quantitative Comparison of Binding Affinities
The selectivity of a receptor antagonist is a critical parameter, defined by its differential binding affinity across various receptor subtypes. The affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented below, derived from competitive binding assays on cloned human muscarinic receptors (Hm1-Hm5) expressed in Chinese hamster ovary (CHO-K1) cells, illustrates the comparative selectivity profile of this compound and Methoctramine[1].
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2 Selectivity Ratio (M1/M2) | M2 Selectivity Ratio (M3/M2) |
| This compound | 1.62 | 0.27 | 38.3 | 6.48 | 33.8 | ~6 | ~142 |
| Methoctramine | 15.7 | 4.3 | 118 | 49.3 | 102 | ~3.7 | ~27 |
Data sourced from a study by Ensinger et al. (1994)[1]. Selectivity ratios are calculated from the provided Ki values.
As the data indicates, this compound exhibits a significantly lower Ki value for the M2 receptor compared to Methoctramine, signifying higher potency. Furthermore, this compound shows a superior selectivity profile, with a 6-fold higher affinity for M2 over M1 receptors, and a remarkable 142-fold and 125-fold selectivity over M3 and M5 receptors, respectively[1]. In contrast, Methoctramine's selectivity for M2 over other subtypes is less pronounced. Both in vitro and in vivo studies have confirmed that this compound is a more potent and selective muscarinic M2 receptor antagonist than methoctramine[2][3].
Mechanism of Action and Signaling Pathway
Both this compound and Methoctramine function as competitive antagonists at muscarinic receptors[3][4]. This means they bind to the same site as the endogenous agonist, acetylcholine, but do not activate the receptor, thereby blocking its physiological effects.
The M2 receptor is coupled to the Gi/o family of G proteins[5]. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRK), leading to membrane hyperpolarization and a subsequent inhibitory effect, such as the slowing of the heart rate[5][6].
Experimental Protocols
The determination of binding affinities (Ki values) for this compound and Methoctramine is primarily achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This technique measures the ability of a test compound (the 'competitor', e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293T) or Chinese hamster ovary (CHO) cells are transiently transfected with the cDNA corresponding to the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5)[1][7].
-
After incubation, the cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA)[8].
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer[8]. The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay[8].
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format[8].
-
A fixed concentration of a high-affinity muscarinic radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) is incubated with the membrane preparation[7].
-
Increasing concentrations of the unlabeled competitor compound (this compound or Methoctramine) are added to the wells[9].
-
To determine non-specific binding, a high concentration of a non-labeled, potent muscarinic antagonist like atropine (e.g., 10 µM) is added to a set of control wells[7].
-
The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium[8].
3. Separation and Data Analysis:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand[8]. Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand[8].
-
The radioactivity trapped on the filters is quantified using a scintillation counter[8].
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding)[9].
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoctramine - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Structure-Based Design and Discovery of New M2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Tripitramine vs. AF-DX 116: A Comparative Guide for M2 Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tripitramine and AF-DX 116, two prominent antagonists used in the research of M2 muscarinic acetylcholine receptors (mAChRs). Both compounds are instrumental in delineating the physiological and pathological roles of the M2 receptor subtype. This document aims to assist researchers in selecting the appropriate tool for their specific experimental needs by presenting a side-by-side analysis of their binding affinities, functional potencies, and selectivity profiles, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | AF-DX 116 |
| Primary Target | M2 Muscarinic Receptor | M2 Muscarinic Receptor |
| Selectivity Profile | Highly selective for M2 over other muscarinic subtypes. | Cardioselective, showing preference for cardiac M2 receptors. |
| Potency at M2 | Very high affinity (sub-nanomolar Ki). | High affinity (nanomolar range). |
| Chemical Class | Polymethylene tetraamine | Pirenzepine derivative |
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and AF-DX 116 for various muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
This table presents the inhibitor constants (Ki) of this compound and the (+)-enantiomer of AF-DX 116 (AF-DX 250) for the five cloned human muscarinic receptor subtypes (hM1-hM5) expressed in Chinese Hamster Ovary (CHO-K1) cells. Lower Ki values indicate higher binding affinity.
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| This compound [1] | 1.62 | 0.27 | 38.3 | 6.48 | 33.7 |
| AF-DX 250 ¹ | ~250 | ~63 | ~250 | ~63 | ~1600 |
¹Data for AF-DX 250, the (+)-enantiomer of AF-DX 116.
Selectivity Ratios (M2 vs. Other Subtypes):
| Compound | M1/M2 | M3/M2 | M4/M2 | M5/M2 |
| This compound [1] | ~6 | ~142 | ~24 | ~125 |
| AF-DX 250 ¹ | ~4 | ~4 | ~1 | ~25 |
¹Data for AF-DX 250, the (+)-enantiomer of AF-DX 116.
Table 2: Functional Antagonist Potencies (pA2 values)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. These values were determined in isolated guinea pig tissues.
| Compound | Atria (M2 Receptors) | Ileum (M3 Receptors) |
| This compound | 9.14 - 9.85 | 6.34 - 6.81 |
| AF-DX 116 [2] | ~7.33 | 6.39 - 6.44 |
Experimental Protocols
Radioligand Binding Assays with Cloned Human Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for each of the five human muscarinic receptor subtypes (hM1-hM5).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) are cultured to confluence.
-
The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or AF-DX 116) are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Isolated Tissue Functional Assays (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2) of a test compound at native M2 (atria) and M3 (ileum) receptors.
Methodology:
-
Tissue Preparation:
-
A guinea pig is euthanized, and the heart and a section of the ileum are rapidly excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The atria are dissected from the heart, and a segment of the ileum is prepared.
-
The tissues are mounted in an isolated organ bath containing physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Concentration-Response Curves:
-
The tissues are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response (force of contraction for atria, and tension for ileum).
-
The tissue is then washed to remove the agonist and allowed to return to baseline.
-
-
Antagonist Incubation and Schild Analysis:
-
A known concentration of the antagonist (this compound or AF-DX 116) is added to the organ bath, and the tissue is incubated for a specific period to allow for equilibration.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
-
The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
Visualizing Key Concepts
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and points of antagonism.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for determining antagonist binding affinity and functional potency.
Discussion and Conclusion
Both this compound and AF-DX 116 are valuable tools for investigating M2 muscarinic receptors, but their distinct properties make them suitable for different research applications.
This compound stands out for its exceptional potency and selectivity for the M2 receptor subtype over all other muscarinic subtypes.[1] The binding data from cloned human receptors clearly demonstrate its high affinity for hM2 and significantly lower affinity for hM1, hM3, hM4, and hM5.[1] This makes this compound an excellent choice for studies where precise discrimination between M2 and other muscarinic receptor subtypes is critical. Its high pA2 value in atrial preparations further confirms its potent antagonist activity at functional M2 receptors.
AF-DX 116 is characterized by its cardioselectivity, showing a preference for M2 receptors in the heart over those in smooth muscle and glands.[2] While it is a potent M2 antagonist, its selectivity profile against other muscarinic subtypes is less pronounced than that of this compound. AF-DX 116 has been extensively used in both in vitro and in vivo studies to investigate the role of cardiac M2 receptors in regulating heart rate and contractility.[2][3] Its utility has also been demonstrated in human studies, highlighting its potential clinical relevance.[3]
Choosing the Right Tool:
-
For experiments requiring the highest possible selectivity for M2 receptors to confidently exclude effects mediated by other muscarinic subtypes, This compound is the superior choice.
-
For studies focused on the physiological effects of cardiac M2 receptor blockade, particularly in functional tissue preparations or in vivo models, AF-DX 116 is a well-established and reliable option.
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Tripitramine and gallopamine
A comprehensive review of the available scientific data for Tripitramine and Gallopamine reveals a significant disparity in research and documented evidence, precluding a direct, data-driven head-to-head comparison at this time.
Initial searches for "Gallopamine" yield limited and often ambiguous results, with frequent confusion with "Gallopamil," a well-established calcium channel blocker. There is a notable absence of robust pharmacological data, experimental studies, and defined signaling pathways specifically attributed to a compound named "Gallopamine."
Conversely, while "this compound" is identified as a tryptamine derivative, the volume of publicly accessible, in-depth research, particularly comparative studies, remains insufficient to construct the detailed comparison guide requested.
Due to the lack of available quantitative data and established experimental protocols for both compounds, a direct comparison of their performance, as well as the creation of detailed visualizations of their signaling pathways and experimental workflows, cannot be accurately or responsibly generated.
Further research and publication of primary experimental data for both this compound and a clearly defined Gallopamine compound are necessary before a meaningful comparative analysis can be conducted. Researchers are advised to consult primary scientific literature for any future studies that may emerge on these compounds.
Validating Tripitramine M2 Receptor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the M2 muscarinic acetylcholine receptor (mAChR) specificity of Tripitramine in a new experimental model. It offers a comparative analysis of this compound against other key muscarinic receptor antagonists, supported by experimental data and detailed protocols for essential validation assays.
Introduction
This compound is a potent and selective antagonist for the M2 muscarinic acetylcholine receptor.[1] First described in 1993, it was developed in an effort to discover more highly selective M2 receptor antagonists than the existing tool compound, methoctramine. Structurally, this compound is a polymethylene tetraamine. Validating the M2 receptor specificity of this compound in any new model is crucial for the accurate interpretation of experimental results. This guide outlines the necessary pharmacological comparisons and experimental procedures to rigorously confirm its selectivity profile.
Comparative Pharmacology: Binding Affinity
A critical step in validating M2 receptor specificity is to compare the binding affinity of this compound across all five muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays. The data presented below summarizes the inhibition constants (Ki) of this compound and other key muscarinic antagonists. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2 Selectivity (fold vs M1/M3/M4/M5) |
| This compound | 1.58 | 0.27 | 38.25 | 6.41 | 33.87 | 5.9 / 142 / 24 / 125 |
| Methoctramine | ~158 | ~10 | ~1580 | - | - | 0.06 / 158 / - / - |
| Pirenzepine | 18 | 690 | 480 | - | - | 38.3 / 26.7 / - / - |
| 4-DAMP | ~3 | ~43 | ~7.2 | - | - | 14.3 / 2.4 / - / - |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 | 1.9 / 1.9 / 1.1 / 1.5 |
Note: Ki values can vary depending on the radioligand, cell type, and experimental conditions. The data presented is a representative compilation from various sources.
Comparative Pharmacology: Functional Potency
Functional assays are essential to determine the antagonist's potency in a physiological context. The pA2 value, derived from Schild analysis, is a measure of the antagonist's affinity in a functional assay. IC50 values represent the concentration of an antagonist that inhibits a specific response by 50%.
| Compound | Functional Assay | Tissue/Cell Line | pA2 / IC50 |
| This compound | Inhibition of carbachol-induced cation current | Guinea-pig ileal smooth muscle cells | pA2: 9.1 |
| Methoctramine | Inhibition of carbachol-induced bradycardia | Guinea pig atria | pA2: ~8.0 |
| Pirenzepine | Inhibition of oxotremorine-induced facilitation of dopamine release | Rat nucleus accumbens slices | pA2: 7.5 |
| 4-DAMP | Inhibition of acetylcholine-induced bronchoconstriction | Rat lungs | pA2: 9.37 |
| Atropine | Inhibition of carbachol-induced contractions | Human colon circular muscle | pA2: 8.72 |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a method to determine the binding affinity (Ki) of this compound and other antagonists for the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled antagonists: this compound, methoctramine, pirenzepine, 4-DAMP, atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of unlabeled atropine (e.g., 1 µM).
-
Competition: Cell membranes, [³H]-NMS, and increasing concentrations of the test antagonist (e.g., this compound).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement (for M2/M4 Receptors)
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of M2 and M4 receptor activation.
Materials:
-
Cells expressing the human M2 or M4 receptor.
-
Muscarinic agonist (e.g., carbachol).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound and other test antagonists.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed cells expressing the M2 or M4 receptor into 96- or 384-well plates and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the test antagonist at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (typically the EC80 concentration) and forskolin to all wells except the basal control. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP level against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The pA2 value can be calculated using Schild analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.
-
Functional Assay: Intracellular Calcium Mobilization (for M1/M3/M5 Receptors)
This protocol assesses the ability of this compound to block agonist-induced increases in intracellular calcium, a characteristic of Gq-coupled M1, M3, and M5 receptors.
Materials:
-
Cells expressing the human M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound and other test antagonists.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells expressing the M1, M3, or M5 receptor into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution. Incubate for 1 hour at 37°C, protected from light.
-
Antagonist Addition: Add various concentrations of the test antagonist to the wells and incubate for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of the muscarinic agonist (EC80) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Generate a concentration-response curve by plotting the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
-
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logical Framework for Comparison.
References
Tripitramine: A Comparative Guide to its GPCR Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Tripitramine, a potent and selective antagonist for the muscarinic acetylcholine M2 receptor, is a valuable tool in cholinergic research. However, a comprehensive understanding of its potential interactions with other G-protein coupled receptors (GPCRs) is crucial for accurate experimental design and interpretation of results. This guide provides a comparative overview of this compound's cross-reactivity profile, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Comparison of this compound's Binding Affinity and Functional Activity
This compound exhibits high affinity for the human muscarinic M2 receptor, with reported Ki values in the sub-nanomolar range.[1] Its selectivity for the M2 subtype over other muscarinic subtypes is a key feature, though it does display measurable affinity for M1, M3, M4, and M5 receptors at higher concentrations.
Data on its cross-reactivity with non-muscarinic GPCRs is limited in the public domain. One study investigated its activity against several other receptor systems and found it to be largely inactive at α1-, α2-, and β1-adrenoceptors, as well as H1- and H2-histamine receptors.[2][3] The same study reported inhibitory effects on muscular and neuronal nicotinic receptors.[2][3]
Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Human M1 | ~1.62 | CHO-K1 | [³H]N-Methylscopolamine | [1] |
| Human M2 | 0.27 ± 0.02 | CHO-K1 | [³H]N-Methylscopolamine | [1] |
| Human M3 | ~38.34 | CHO-K1 | [³H]N-Methylscopolamine | [1] |
| Human M4 | ~6.48 | CHO-K1 | [³H]N-Methylscopolamine | [1] |
| Human M5 | ~33.75 | CHO-K1 | [³H]N-Methylscopolamine | [1] |
Table 2: Functional Antagonist Activity (pA2/pIC50) of this compound
| Receptor/Tissue | Agonist | pA2 / pIC50 | Schild Slope | Reference |
| Muscarinic M2 (Guinea-pig atria) | Arecoline | 9.14 - 9.85 | Not specified | [2][3] |
| Muscarinic M3 (Guinea-pig ileum) | Arecoline | 6.34 - 6.81 | Not specified | [2][3] |
| Muscular Nicotinic (Frog rectus abdominis) | Acetylcholine | 6.14 (pIC50) | Not applicable | [2] |
| Neuronal Nicotinic (Rat duodenum) | DMPP | 4.87 (pIC50) | Not applicable | [2] |
Experimental Protocols
Accurate determination of a compound's binding affinity and functional activity is paramount. Below are detailed methodologies for the key experimental techniques used to characterize this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR (e.g., CHO-K1 cells expressing human muscarinic receptor subtypes)
-
Radiolabeled ligand (e.g., [³H]N-Methylscopolamine for muscarinic receptors)
-
Unlabeled competitor (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist, e.g., atropine).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay determines the functional potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist to the right.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig atrium or ileum) or cells expressing the target receptor.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Agonist (e.g., arecoline for muscarinic receptors).
-
Antagonist (this compound) at various concentrations.
-
Organ bath setup with a transducer to measure tissue response (e.g., contraction).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with an appropriate gas mixture.
-
Equilibration: Allow the tissue to equilibrate until a stable baseline is achieved.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist alone.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis:
-
Plot the log(agonist concentration) against the response for each concentration of this compound.
-
Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the antagonist concentration.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the GPCRs discussed in this guide. This compound, as an antagonist, would block the initiation of these cascades by the endogenous ligand.
Muscarinic Receptor Signaling
Muscarinic receptors are divided into two main signaling groups. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.
Adrenergic, Histamine, and Nicotinic Receptor Signaling
The limited data available suggests low to no activity of this compound at adrenergic and histamine receptors. However, for completeness, their primary signaling pathways are depicted. Nicotinic receptors are ligand-gated ion channels, distinct from GPCRs, but are included due to the reported interaction.
Conclusion
This compound is a highly potent and selective antagonist of the muscarinic M2 receptor. While it exhibits some cross-reactivity with other muscarinic subtypes at higher concentrations, its interaction with the tested adrenergic and histamine GPCRs appears to be minimal. The reported inhibitory action on nicotinic receptors warrants further investigation. Researchers utilizing this compound should consider its full muscarinic cross-reactivity profile when designing experiments and interpreting data, particularly when high concentrations are employed. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for the effective use of this compound in GPCR research.
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Allosteric Potential of Tripitramine: A Comparative Guide for M2 Muscarinic Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the allosteric properties of Tripitramine, a potent M2 muscarinic acetylcholine receptor antagonist. Through a detailed comparison with other known M2 receptor modulators, this document synthesizes key experimental data to elucidate the nuanced pharmacological profile of this compound and its potential as a tool for studying allosteric modulation.
This compound is well-established as a highly selective and potent competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its primary mechanism of action involves binding to the orthosteric site of the M2 receptor, thereby blocking the binding of the endogenous agonist, acetylcholine. However, emerging evidence suggests a more complex interaction, pointing towards potential allosteric properties. A key finding is the observation of supra-additive antagonism when this compound is co-administered with the classic competitive antagonist, atropine, in guinea-pig ileum preparations.[1][2] This phenomenon suggests that this compound may bind to a secondary, allosteric site on the M2 receptor, thereby influencing the binding and/or efficacy of orthosteric ligands like atropine.
This guide delves into the experimental evidence for this compound's allosteric characteristics and provides a comparative analysis with well-characterized allosteric modulators of the M2 receptor, including the negative allosteric modulators (NAMs) gallamine and methoctramine, and the positive allosteric modulator (PAM) LY2119620.
Comparative Analysis of M2 Receptor Modulators
To contextualize the allosteric potential of this compound, its pharmacological profile is compared with that of other M2 receptor modulators with established allosteric mechanisms. The following tables summarize key quantitative data from radioligand binding and functional assays.
| Ligand | Primary Mechanism | M2 Affinity (Ki) | Allosteric Effect on Orthosteric Ligand Binding |
| This compound | Competitive Antagonist / Putative Allosteric Modulator | ~0.27 nM[3] | Supra-additive antagonism with atropine in functional assays[1][2] |
| Gallamine | Negative Allosteric Modulator | High affinity (Ki ≈ 2.4 nM) for an allosteric site[4] | Slows dissociation of [³H]NMS[5] |
| Methoctramine | Competitive Antagonist / Negative Allosteric Modulator | High affinity for orthosteric site | At high concentrations, slows dissociation of [³H]NMS[6] |
| LY2119620 | Positive Allosteric Modulator | Binds to an extracellular allosteric site | Enhances agonist affinity; mild negative cooperativity with inverse agonists[7][8] |
Table 1: Comparison of Primary Mechanism and Allosteric Effects on Ligand Binding. This table highlights the primary mechanism of action and the observed allosteric effects of this compound and comparator compounds on the binding of orthosteric ligands to the M2 receptor.
| Ligand | Effect on Orthosteric Ligand Dissociation Rate (k_off) | Cooperativity Factor (α) with NMS | Functional Consequence |
| This compound | Not explicitly determined | Not determined | Potentiation of atropine's antagonist effect in specific tissues[1][2] |
| Gallamine | Decreases k_off of [³H]NMS | αM2 = 31 ± 1[9] | Negative allosteric modulation of agonist and antagonist binding |
| Methoctramine | Decreases k_off of [³H]NMS at high concentrations | Not explicitly determined as a primary allosteric modulator | Primarily competitive antagonism, with allosteric effects at higher concentrations |
| LY2119620 | - | Mild negative cooperativity | Positive allosteric modulation of agonist potency |
Table 2: Quantitative Allosteric Parameters. This table provides a more detailed look at the quantitative parameters that define the allosteric interactions of the selected M2 receptor modulators. The lack of direct quantitative data for this compound's allosteric effects is a key area for future investigation.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the M2 muscarinic receptor signaling pathway, the experimental workflow for a radioligand dissociation assay used to probe allosteric interactions, and the theoretical basis of allosteric modulation.
Caption: M2 muscarinic receptor signaling pathway.
Caption: Experimental workflow for a radioligand dissociation assay.
Caption: Conceptual diagram of allosteric modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to investigate the allosteric properties of M2 receptor modulators.
Radioligand Dissociation Assay
This assay measures the rate at which a radiolabeled orthosteric ligand dissociates from the M2 receptor in the presence and absence of a putative allosteric modulator. A change in the dissociation rate is a hallmark of allosteric interaction.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
2. Radioligand Binding:
-
Incubate the M2 receptor-expressing membranes with a saturating concentration of a radiolabeled orthosteric antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) to allow for equilibrium binding.
3. Dissociation Initiation:
-
Initiate dissociation by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., 10 µM atropine) to prevent re-binding of the radioligand.
-
In parallel, for the experimental group, initiate dissociation by adding the same concentration of non-radiolabeled antagonist along with the test compound (e.g., this compound, gallamine).
4. Sample Collection:
-
At various time points following the initiation of dissociation, collect samples by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
5. Quantification and Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the natural logarithm of the specific binding against time and fit the data to a one-phase exponential decay model to determine the dissociation rate constant (k_off).
-
Compare the k_off values in the presence and absence of the test compound. A significant decrease in k_off indicates negative cooperativity (typical of NAMs that trap the orthosteric ligand), while an increase would suggest positive cooperativity.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M2 receptor. Allosteric modulators can alter the potency and/or efficacy of an orthosteric agonist in stimulating [³⁵S]GTPγS binding.
1. Membrane Preparation:
-
Prepare M2 receptor-expressing cell membranes as described in the radioligand dissociation assay protocol.
2. Assay Buffer:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
3. Assay Procedure:
-
In a 96-well plate, add the M2 receptor-expressing membranes.
-
Add increasing concentrations of an orthosteric agonist (e.g., acetylcholine) in the absence or presence of a fixed concentration of the test compound (e.g., this compound).
-
Pre-incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for a further 60 minutes at 30°C.
4. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
5. Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max values.
-
A leftward shift in the agonist dose-response curve in the presence of the test compound indicates positive allosteric modulation of agonist potency, while a rightward shift suggests negative modulation. Changes in the E_max value indicate modulation of agonist efficacy.
Schild Analysis for Supra-Additive Antagonism
This analysis is used to characterize the nature of antagonism. While typically used for competitive antagonists, deviations from the expected Schild plot can indicate more complex interactions, such as allosterism.
1. Functional Assay:
-
Use an isolated tissue preparation where the M2 receptor mediates a measurable response (e.g., contraction of guinea-pig ileum).
-
Obtain a cumulative concentration-response curve for an agonist (e.g., carbachol).
2. Antagonist Incubation:
-
In separate tissue preparations, pre-incubate with a fixed concentration of a competitive antagonist (e.g., atropine).
-
Obtain a new agonist concentration-response curve in the presence of the antagonist. Repeat for several antagonist concentrations.
-
In another set of experiments, pre-incubate with a fixed concentration of the test compound (e.g., this compound).
-
In a final set, pre-incubate with a combination of the competitive antagonist and the test compound.
3. Data Analysis:
-
Calculate the dose-ratio for each antagonist concentration (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose-ratio - 1) against the log of the antagonist concentration.
-
For a simple competitive antagonist, the Schild plot should be linear with a slope of 1.
-
Supra-additive antagonism is observed when the dose-ratio for the combination of two antagonists is greater than the sum of the individual dose-ratios. This suggests that the two antagonists are not competing for the same binding site, and one may be acting at an allosteric site to enhance the effect of the other.
Conclusion
While this compound is primarily characterized as a potent and selective competitive antagonist of the M2 muscarinic receptor, the evidence of supra-additive antagonism with atropine strongly suggests the presence of allosteric properties. Further investigation, particularly through radioligand dissociation and functional assays in the presence of orthosteric ligands, is warranted to fully elucidate the nature and extent of its allosteric modulation. A comprehensive understanding of this compound's allosteric potential will not only refine its use as a pharmacological tool but may also open new avenues for the design of novel M2 receptor modulators with unique therapeutic profiles. This comparative guide provides a framework for such investigations, offering both the theoretical background and the practical experimental approaches necessary to explore the intriguing pharmacology of this compound.
References
- 1. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric effect of gallamine on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biblio.vub.ac.be [biblio.vub.ac.be]
- 9. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Selective M2 Muscarinic Receptor Antagonists: Alternatives to Tripitramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tripitramine and its alternatives as selective antagonists for the M2 muscarinic acetylcholine receptor. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to M2 Receptor Antagonism
The M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating cardiac function, neurotransmission, and smooth muscle contraction. Selective antagonism of the M2 receptor is a key area of research for developing therapies for conditions such as bradycardia and for dissecting the physiological roles of the M2 receptor subtype. This compound has been a widely used tool compound due to its high affinity and selectivity for the M2 receptor.[1] However, the exploration of alternative antagonists is crucial for identifying compounds with potentially improved pharmacokinetic properties, selectivity profiles, or different modes of action. This guide compares this compound with other notable M2-selective antagonists: methoctramine, AF-DX 116, and himbacine.
Data Presentation: Quantitative Comparison of M2 Antagonists
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and its alternatives for the five muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinity (Ki, nM) of M2-Selective Antagonists at Human Muscarinic Receptors
| Antagonist | M1 | M2 | M3 | M4 | M5 | Selectivity (M2 vs. others) | Reference |
| This compound | 1.6 | 0.27 | 38.3 | 6.5 | 33.9 | M1: 6x, M3: 142x, M4: 24x, M5: 125x | [1] |
| Methoctramine | 15.8 | 10 | 1584 | 15.8 | - | M1: 1.6x, M3: 158x, M4: 1.6x | [2] |
| AF-DX 116 | 417 | 64 | 786 | 211 | 5130 | M1: 6.5x, M3: 12.3x, M4: 3.3x, M5: 80x | [3] |
| Himbacine | 83 | 4 | 59 | 7 | 296 | M1: 20.8x, M3: 14.8x, M4: 1.8x, M5: 74x | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of M2-Selective Antagonists
| Antagonist | M2 (Atria) | M3 (Ileum/Trachea) | M2/M3 Selectivity Ratio | Reference |
| This compound | 9.14 - 9.85 | 6.34 - 6.81 | ~1000-fold | [5] |
| Methoctramine | 7.7 | 6.0 | 50-fold | [6] |
| AF-DX 116 | ~8.0 | ~7.0 | 10-fold | [7][8] |
| Himbacine | ~8.0 | ~6.8 | ~16-fold | [6] |
pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. Higher pA2 values indicate greater potency.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (test compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays (Schild Analysis)
Objective: To determine the functional potency (pA2) of a competitive antagonist.
General Protocol:
-
Tissue Preparation: An isolated tissue preparation containing the receptor of interest is used. For M2 receptors, guinea pig atria are commonly used to measure changes in heart rate or force of contraction. For M3 receptors, guinea pig ileum or trachea are used to measure smooth muscle contraction.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a suitable agonist (e.g., carbachol) is generated in the absence of the antagonist.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Dose Ratio Calculation: The dose ratio is calculated as the ratio of the EC50 (the agonist concentration that produces 50% of the maximal response) in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Schild Plot: Steps 3-5 are repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The pA2 value is the intercept of the regression line with the x-axis.[9][10][11][12][13]
Mandatory Visualizations
M2 Muscarinic Receptor Signaling Pathway
References
- 1. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A search for selective antagonists at M2 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and binding studies with muscarinic M2-subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of antagonism of methoctramine, AF-DX 116 and hexahydrosiladifenidol in guinea-pig left atrium and ileum: comparison of Schild and resultant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuron.mefst.hr [neuron.mefst.hr]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Replicating published Tripitramine binding affinity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Tripitramine with other selective muscarinic M2 receptor antagonists. The data presented is collated from published, peer-reviewed literature to ensure accuracy and reliability, offering a valuable resource for researchers investigating cholinergic signaling and developing novel therapeutics.
Introduction to this compound
This compound is a potent and highly selective competitive antagonist for the muscarinic acetylcholine M2 receptor.[1][2][3] Developed as a more selective alternative to earlier antagonists like methoctramine, its unique chemical structure confers a high degree of specificity for the M2 receptor subtype, making it an invaluable tool for dissecting the physiological and pathological roles of this receptor. This guide will delve into the quantitative binding data of this compound and compare it with other relevant compounds, supported by detailed experimental protocols and visual workflows.
Comparative Binding Affinity of Muscarinic M2 Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected muscarinic receptor antagonists across the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 1.58[1][2] | 0.27 [1][2][3] | 38.25[1][2] | 6.41[1][2] | 33.87[1][2] |
| Methoctramine | 15.8 | 4.0 | 85.1 | 15.8 | - |
| AF-DX 116 | - | 95.6 | 2260 | - | - |
| Gallamine | 24 | 2.4 | - | - | - |
| BIBN 99 | 1072 (pKi 5.97) | 30.2 (pKi 7.52) | 977 (pKi 6.01) | 174 (pKi 6.76) | 1445 (pKi 5.84) |
Note: Ki values for Methoctramine, AF-DX 116, and Gallamine are compiled from various sources and may have been determined under different experimental conditions. The BIBN 99 data is presented as Ki (nM) converted from the published pKi values for direct comparison.
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for the M2 muscarinic receptor. In addition to its high affinity for the M2 subtype, studies have shown it to be significantly less active at other receptor types. In a comparative study, this compound was found to be more specific than methoctramine, only showing inhibitory effects at nicotinic receptors at high concentrations (pIC50 values of 6.14 for muscular and 4.87 for neuronal nicotinic receptors).[4] The same study reported no significant activity at alpha-1, alpha-2, and beta-1 adrenoceptors, nor at H1 and H2 histamine receptors.[4]
Experimental Protocols
The binding affinity data for this compound presented in this guide was primarily generated using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the cloned human muscarinic receptor subtypes (Hm1 to Hm5).[3]
Radioligand Binding Assay Protocol
1. Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably transfected with the gene for one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured under standard conditions.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 3-20 µg).[5]
-
50 µL of a solution containing a fixed concentration of the radioligand, [3H]-N-methylscopolamine ([3H]NMS).[6]
-
50 µL of either buffer (for total binding), a high concentration of a non-labeled antagonist like atropine (for non-specific binding), or varying concentrations of the test compound (this compound or comparators).[5]
-
-
The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[5]
3. Filtration and Radioactivity Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
The filters are then dried, and the radioactivity trapped on them is counted using a scintillation counter.[5]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in the experimental protocols.
References
- 1. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Binding profile of the selective muscarinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of this compound, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Navigating the Disposal of Tripitramine: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Tripitramine, a selective M2 muscarinic receptor antagonist that has never been marketed, necessitates a cautious approach rooted in general principles of chemical waste management.[1] This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this research compound.
Given the lack of a dedicated Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar chemical compounds, such as Tryptamine, and general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any research chemical, must adhere to local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions based on your location's regulations and the facilities available for chemical waste disposal.
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
It should not be mixed with other waste streams unless explicitly permitted by your EHS office.
-
Segregate solid waste from liquid waste.
-
-
Packaging for Disposal:
-
Solid Waste: Place solid this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealed container. The container should be compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be stored in a sealed, leak-proof container. The container must be appropriately labeled with the full chemical name and any known hazards.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full name "this compound," and the approximate quantity.
-
Storage: Store the sealed and labeled waste container in a designated, secure area for hazardous waste collection. This area should be away from general laboratory traffic and incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal, such as concentration limits for specific disposal methods, is available. For the related compound Tryptamine, general guidance is to dispose of it in accordance with local, regional, national, and international regulations.[2][3]
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always prioritize the guidance provided by your institution's Environmental Health and Safety department for all chemical disposal procedures.
References
Personal protective equipment for handling Tripitramine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Tripitramine is publicly available. The following information is compiled from data on this compound's chemical properties, its pharmacological class (potent and selective muscarinic M2 receptor antagonist), and SDSs of structurally and functionally related compounds. This guide should be used to supplement, not replace, standard laboratory safety protocols and a thorough risk assessment.
This compound is a potent and highly selective antagonist for the muscarinic acetylcholine M2 receptor.[1][2] Due to its high potency, extreme caution should be exercised during handling to avoid accidental exposure.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the lack of specific toxicity data, a conservative approach to PPE is essential. The following table outlines the recommended PPE for handling this compound, based on general guidance for hazardous pharmaceutical compounds.
| Protection Type | Recommended Equipment | Rationale and Use Case |
| Eye / Face | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes, dust, and aerosols. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | To prevent skin contact. Check glove compatibility with the solvents being used. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. A powered air-purifying respirator (PAPR) may be necessary for operations with a high potential for aerosol generation. | To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions. |
| Body | A dedicated laboratory coat, worn fully buttoned. A disposable gown is recommended for procedures with a higher risk of contamination. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C64H77N13O6 | PubChem[3] |
| Molar Mass | 1124.4 g/mol | PubChem[3] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Not specified. Assume it is soluble in organic solvents. | General knowledge |
Pharmacological Data: Receptor Affinity
This compound's high affinity and selectivity for the M2 muscarinic receptor underscore its potency.
| Receptor Subtype | Affinity (Ki) | Selectivity vs. M2 | Source |
| M2 | 0.27 nM | - | Wikipedia[1], Benchchem[2] |
| M1 | 1.58 nM | 5.9-fold less | Wikipedia[1], Benchchem[2] |
| M4 | 6.41 nM | 24-fold less | Wikipedia[1], Benchchem[2] |
| M5 | 33.87 nM | 125-fold less | Wikipedia[1], Benchchem[2] |
| M3 | 38.25 nM | 142-fold less | Wikipedia[1], Benchchem[2] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical to minimize exposure and environmental contamination.
The following diagram outlines a general workflow for handling this compound in a research setting.
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
General Disposal Guidelines:
-
Do not dispose of this compound down the drain or in the regular trash.[4][5][6]
-
All waste containing this compound, including contaminated PPE, must be treated as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Experimental Protocols
Due to the lack of specific published protocols for handling this compound, the following is a generalized methodology based on common practices for potent, selective receptor antagonists.
5.1. Preparation of Stock Solutions
-
Pre-Weighing: If possible, purchase this compound in pre-weighed vials to avoid handling the solid.
-
Weighing: If weighing is necessary, use a calibrated analytical balance inside a ventilated balance enclosure or a fume hood to minimize the risk of inhalation.
-
Dissolving: Add the appropriate solvent to the vial containing the weighed this compound. Ensure the solvent is compatible with the experimental system. Gently agitate until the compound is fully dissolved.
5.2. In Vitro Assays (e.g., Radioligand Binding, Functional Assays)
-
All dilutions and handling of this compound solutions should be performed in a chemical fume hood.
-
Use positive displacement pipettes or pipette tips with filters to prevent aerosol formation.
-
Clearly label all tubes and plates containing this compound.
-
After the experiment, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent.
5.3. In Vivo Studies
-
Prepare dosing solutions in a fume hood.
-
Administer the compound in a well-ventilated area.
-
Handle animals with care to avoid bites or scratches that could lead to exposure.
-
All animal waste (bedding, carcasses) should be disposed of as hazardous waste according to institutional guidelines.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For spills of solid material, carefully scoop the powder into a sealed, labeled container. Avoid creating dust.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these safety guidelines, researchers can minimize the risks associated with handling the potent muscarinic M2 receptor antagonist, this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 152429-64-6 | Benchchem [benchchem.com]
- 3. This compound | C64H77N13O6 | CID 132947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. dea.gov [dea.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
